Dbco-peg2-dbco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H42N4O6 |
|---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H42N4O6/c49-41(21-23-43(51)47-31-37-13-3-1-9-33(37)17-19-35-11-5-7-15-39(35)47)45-25-27-53-29-30-54-28-26-46-42(50)22-24-44(52)48-32-38-14-4-2-10-34(38)18-20-36-12-6-8-16-40(36)48/h1-16H,21-32H2,(H,45,49)(H,46,50) |
InChI Key |
GPRBYNSGOSAHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DBCO-PEG2-DBCO in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of DBCO-PEG2-DBCO in click chemistry. This homobifunctional linker is a powerful tool in bioconjugation, enabling the precise and efficient coupling of molecules in complex biological environments.
Introduction to this compound and Strain-Promoted Click Chemistry
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups connected by a short polyethylene glycol (PEG) spacer. The DBCO moiety is central to its function, participating in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, high-yielding, and specific.[3]
Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, such as live-cell imaging and in vivo drug delivery.[3][4] The inherent ring strain of the DBCO group significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing the reaction to proceed rapidly under physiological conditions. The reaction between a DBCO group and an azide-functionalized molecule results in the formation of a stable triazole linkage.
The PEG spacer in this compound enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and minimizes non-specific binding. The presence of two DBCO groups allows for the crosslinking of two different azide-containing molecules or the circularization of a molecule containing two azide groups.
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism of this compound in click chemistry is the SPAAC reaction. This [3+2] cycloaddition reaction occurs between the strained alkyne of the DBCO group and an azide. The reaction proceeds in a concerted fashion, meaning the new bonds are formed in a single step without the formation of an intermediate. The high degree of ring strain in the eight-membered cyclooctyne ring of DBCO makes it highly reactive towards azides, obviating the need for a catalyst.
The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with other functional groups typically found in biological systems, such as amines and thiols. This ensures precise and targeted conjugation of molecules.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Quantitative Data
The efficiency and kinetics of SPAAC reactions involving DBCO linkers are influenced by several factors, including the reaction buffer, pH, and temperature. The following tables summarize key quantitative data for optimizing these reactions.
| Parameter | Condition | Rate Constant (M⁻¹s⁻¹) | Reference |
| Buffer Type (pH 7) | PBS | 0.32–0.85 | |
| HEPES | 0.55–1.22 | ||
| DMEM | 0.59–0.97 | ||
| RPMI | 0.27–0.77 | ||
| pH (in HEPES buffer) | 5 | ~0.6 | |
| 7 | 1.22 | ||
| 9 | ~1.1 | ||
| Temperature | 25°C | Slower | |
| 37°C | Faster |
Table 1: Influence of Reaction Conditions on SPAAC Rate Constants.
| Parameter | Recommended Value | Reference |
| Molar Excess of DBCO-linker to Protein | 10 to 40-fold | |
| Final DMSO Concentration | < 20% | |
| Incubation Time for Protein Labeling | 4-12 hours at room temperature or overnight at 4°C | |
| Incubation Time for SPAAC | 1-12 hours at room temperature or 37°C |
Table 2: Recommended Reaction Parameters for Bioconjugation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Workflow for Bioconjugation
The overall process of using this compound for crosslinking two azide-modified molecules involves a sequential conjugation approach to avoid the formation of "double adducts".
Caption: A typical experimental workflow for crosslinking two molecules.
Protocol 1: Labeling of an Amine-Containing Protein with an Azide Moiety
This protocol describes the initial step of introducing an azide group onto a protein, preparing it for conjugation with a DBCO-linker.
Materials:
-
Antibody or protein of interest
-
Azide-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-2 mg/mL in amine-free PBS.
-
Reagent Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 5 to 20-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove the excess and unreacted azide reagent using a desalting column equilibrated with PBS.
-
Characterization: Determine the average number of azide groups incorporated per protein using methods such as MALDI-TOF mass spectrometry.
Protocol 2: Conjugation of Azide-Modified Molecules with this compound
This protocol details the "click" reaction between an azide-modified molecule and this compound. To achieve a defined crosslinked product, a two-step approach is recommended.
Materials:
-
Azide-modified molecule 1
-
Azide-modified molecule 2
-
This compound
-
Anhydrous DMSO
-
PBS buffer, pH 7.4
Procedure:
Step 1: First Conjugation
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: Add a molar excess of the this compound solution to the azide-modified molecule 1. The exact molar ratio should be optimized to favor the formation of the mono-adduct.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Purify the DBCO-PEG2-Molecule 1 conjugate to remove unreacted this compound and azide-modified molecule 1. This can be achieved using size-exclusion chromatography (SEC) or other appropriate purification methods.
Step 2: Second Conjugation
-
Reaction: Add the azide-modified molecule 2 to the purified DBCO-PEG2-Molecule 1 conjugate. A slight molar excess of the azide-modified molecule 2 can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Purify the final crosslinked product using an appropriate chromatographic method to remove any unreacted starting materials.
Monitoring the SPAAC Reaction
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by following the decrease in absorbance of the DBCO group at approximately 309 nm.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Reaction mixture from Protocol 2
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.
-
Data Acquisition: Initiate the reaction and immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the completion of the reaction.
-
Data Analysis: For a pseudo-first-order reaction (where one reactant is in large excess), a plot of the natural logarithm of the DBCO concentration (proportional to absorbance) versus time should be linear. The negative of the slope of this line provides the pseudo-first-order rate constant.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker allows for the precise attachment of two drug molecules to a targeting antibody.
-
Development of Dual-Acting Prodrugs: Two different therapeutic agents can be linked together and to a targeting moiety.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Hydrogel Formation: Crosslinking of polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
-
Circularization of Nucleic Acids: The two DBCO groups can react with azides at the ends of a nucleic acid strand to form a circular structure.
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its participation in the robust and bioorthogonal SPAAC reaction allows for the efficient and specific crosslinking and modification of a wide range of biomolecules under mild, aqueous conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the successful implementation of this technology in various research and development endeavors.
References
The Pivotal Role of the PEG2 Spacer in Dbco-peg2-dbco: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the strategic selection of a linker molecule is paramount to the success of the final conjugate. The Dbco-peg2-dbco linker, a homobifunctional crosslinker, has emerged as a valuable tool, primarily due to the distinct advantages conferred by its short, hydrophilic polyethylene glycol (PEG) spacer. This technical guide provides a comprehensive analysis of the role of the PEG2 spacer in the this compound molecule, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate its function and application.
Core Attributes of the this compound Linker
This compound is a molecule featuring two dibenzocyclooctyne (DBCO) groups at either end of a two-unit polyethylene glycol (PEG) spacer. The DBCO moieties are reactive toward azide groups via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for conjugating molecules in biological systems.[1][2] The central PEG2 spacer, though short, plays a critical role in modulating the overall properties of the linker and the resulting bioconjugate.
Physicochemical Properties
The fundamental properties of the this compound linker are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₄H₄₂N₄O₆ | [3] |
| Molecular Weight | 722.83 g/mol | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | -20°C, protected from light |
The Functional Significance of the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, offers several key advantages in bioconjugation applications. These benefits are crucial for the stability, solubility, and functionality of the final product.
Enhanced Hydrophilicity and Solubility
One of the primary roles of the PEG2 spacer is to increase the hydrophilicity of the this compound linker. This is particularly important as the DBCO groups themselves are hydrophobic. By incorporating the PEG2 spacer, the overall water solubility of the molecule is improved, which is advantageous for reactions conducted in aqueous buffers, a common requirement for biological applications. This enhanced solubility can also help to prevent the aggregation of bioconjugates, which can be a significant issue when dealing with hydrophobic payloads or linkers.
Reduced Steric Hindrance
The PEG2 spacer provides a flexible and defined distance between the two DBCO reactive groups. This spatial separation is critical for minimizing steric hindrance, allowing the DBCO groups to efficiently react with azide-functionalized molecules. This is particularly relevant in applications such as crosslinking large biomolecules or functionalizing nanoparticles, where accessibility of the reactive sites is crucial for successful conjugation.
Impact on Pharmacokinetics
While longer PEG chains are more commonly associated with significant improvements in the pharmacokinetic (PK) profile of bioconjugates, even a short PEG2 spacer can have a positive impact. By increasing the hydrophilicity of the conjugate, the PEG2 spacer can contribute to reduced renal clearance and a longer circulation half-life compared to linkers without a PEG spacer. However, it is important to note that the effect of a PEG2 spacer on PK is less pronounced than that of longer PEG chains (e.g., PEG8, PEG12, PEG24).
Biocompatibility
PEG is a well-established biocompatible polymer that is non-toxic and has low immunogenicity. The inclusion of the PEG2 spacer in the this compound linker ensures that the linker itself is well-tolerated in biological systems, which is a critical consideration for in vivo applications.
Quantitative Data: The Effect of PEG Spacer Length
The length of the PEG spacer can have a significant impact on the properties of a bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative perspective on the influence of PEG spacer length.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| Linker | PEG Units | Clearance (mL/day/kg) | Exposure (AUC) |
| Control | N/A | 330 | 12,000 |
| ADC with PEG2 Linker | 2 | 100 | 3,500 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 |
| ADC with PEG24 Linker | 24 | 290 | 10,000 |
This data, synthesized from a study on PEGylated glucuronide-MMAE linkers, illustrates that while longer PEG chains significantly increase exposure, a PEG2 linker still demonstrates a notable effect on clearance compared to a non-PEGylated control.
Table 2: Influence of Mini-PEG Spacer Length on Hydrophilicity
| Compound | LogD Value |
| 68Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 |
| 68Ga-NOTA-PEG3-RM26 | -2.41 ± 0.05 |
| 68Ga-NOTA-PEG4-RM26 | -2.43 ± 0.05 |
| 68Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 |
This study on a 68Ga-labeled bombesin antagonist analog shows a trend of increasing hydrophilicity (more negative LogD value) with increasing PEG spacer length, with the PEG2 spacer already providing significant hydrophilicity.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
General Protocol for Protein Crosslinking using this compound
This protocol outlines a general procedure for crosslinking two azide-modified proteins using this compound.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF
-
Quenching reagent (e.g., excess azide-containing small molecule)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Prepare solutions of Azide-modified Protein A and Azide-modified Protein B in the reaction buffer.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine Azide-modified Protein A and Azide-modified Protein B in a 1:1 molar ratio.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 5- to 10-fold molar excess of this compound over the total protein concentration.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO groups, add a 50-fold molar excess of an azide-containing small molecule (e.g., azido-PEG1-amine) and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked protein conjugate from unreacted reagents and byproducts using a desalting column or SEC.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.
-
Further characterization can be performed using techniques such as mass spectrometry.
-
General Protocol for Hydrogel Formation using this compound
This protocol describes the formation of a hydrogel by crosslinking an azide-functionalized polymer with this compound.
Materials:
-
Azide-functionalized polymer (e.g., PEG-azide, gelatin-azide)
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF
Procedure:
-
Macromer Solution Preparation:
-
Dissolve the azide-functionalized polymer in the aqueous buffer to the desired concentration.
-
Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the aqueous buffer to the desired concentration.
-
-
Hydrogel Formation:
-
In a suitable mold or vessel, rapidly mix the azide-functionalized polymer solution and the this compound solution. The stoichiometry of azide to DBCO groups should be optimized for the desired gelation time and mechanical properties, but a 1:1 ratio is a common starting point.
-
Allow the mixture to stand at room temperature. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.
-
-
Characterization:
-
The mechanical properties of the hydrogel can be characterized using rheometry.
-
Swelling behavior can be assessed by measuring the weight change of the hydrogel in an aqueous buffer over time.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the bifunctional linker, DBCO-PEG2-DBCO. This powerful tool enables the efficient and biocompatible conjugation of azide-containing molecules, finding broad applications in bioconjugation, drug delivery, and materials science.
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction that has revolutionized the field of bioconjugation. Unlike its copper-catalyzed counterpart (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2] The reaction relies on the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to form a stable triazole linkage.[3][4]
Key Advantages of Copper-Free Click Chemistry:
-
Biocompatibility: The absence of a toxic copper catalyst allows for reactions to be performed in living cells and organisms.[4]
-
High Efficiency: SPAAC reactions are known for their fast kinetics and high, often quantitative, yields.
-
Bioorthogonality: The DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous buffers.
-
Stability: The resulting triazole bond is highly stable, ensuring the integrity of the conjugated product.
The Role of this compound
This compound is a homo-bifunctional crosslinker. It consists of two DBCO moieties connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the simultaneous or sequential crosslinking of two azide-containing molecules. The PEG spacer enhances water solubility and reduces steric hindrance between the conjugated molecules.
Molecular Structure:
-
DBCO (Dibenzocyclooctyne): The reactive group that participates in the SPAAC reaction with azides.
-
PEG2 (Polyethylene Glycol, 2 units): A short, flexible, and hydrophilic spacer that improves solubility and provides spatial separation between the conjugated molecules.
This bifunctional nature makes this compound a valuable tool for applications such as:
-
Creating Protein Dimers or Oligomers: Crosslinking two protein molecules that have been functionalized with azides.
-
Hydrogel Formation: Creating crosslinked polymer networks by reacting with azide-functionalized polymers.
-
Functionalizing Surfaces: Attaching two different azide-modified molecules to a surface.
-
Drug Delivery Systems: As a component in the synthesis of complex drug delivery vehicles, such as antibody-drug conjugates (ADCs), where it can link multiple payloads or targeting moieties.
Quantitative Data
The efficiency of the SPAAC reaction is a critical factor in experimental design. The reaction kinetics are typically described by a second-order rate constant.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | The exact rate can vary based on the specific DBCO derivative and reaction conditions. |
| DBCO | Phenyl Azide | 0.033 | Reaction in CH₃CN:H₂O = 3:1. |
This table summarizes the range of reported second-order rate constants for the reaction between DBCO and representative azide compounds. The reaction with this compound is expected to have similar kinetics for each DBCO group.
Experimental Protocols
General Considerations for DBCO-Azide Reactions
-
Buffer Selection: Use amine-free and azide-free buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Buffers containing sodium azide will react with the DBCO groups.
-
Solvent: If the azide-containing molecule is not water-soluble, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.
-
Molar Ratios: To favor the formation of a 1:1 conjugate between two different azide molecules (Azide-A and Azide-B) using this compound, a two-step sequential reaction is recommended to avoid the formation of homo-dimers (A-DBCO-PEG2-DBCO-A or B-DBCO-PEG2-DBCO-B). If creating a polymer network (hydrogel), the ratio of this compound to the azide-functionalized polymer will determine the crosslinking density.
-
Reaction Time and Temperature: Reactions are typically carried out at room temperature (20-25°C) for 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Higher temperatures can increase the reaction rate.
-
Reaction Monitoring: The consumption of DBCO can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance at approximately 309-310 nm which disappears upon reaction.
Protocol for Crosslinking Two Azide-Containing Proteins (Protein A-N₃ and Protein B-N₃) with this compound
This protocol outlines a two-step sequential approach to minimize the formation of homodimers.
Materials:
-
Azide-functionalized Protein A (Protein A-N₃)
-
Azide-functionalized Protein B (Protein B-N₃)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
Step 1: Reaction of this compound with the First Azide-Protein (Protein A-N₃)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a solution of Protein A-N₃ in Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).
-
-
First Click Reaction:
-
Add a molar excess of this compound to the Protein A-N₃ solution. A 5- to 10-fold molar excess of the DBCO linker is recommended to favor the formation of the mono-adduct (Protein A-N₃-DBCO-PEG2-DBCO).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.
-
-
Purification of the Mono-Adduct:
-
Remove the excess, unreacted this compound using a size-exclusion chromatography (SEC) column equilibrated with Reaction Buffer. This step is crucial to prevent the formation of homodimers in the next step.
-
Collect the fractions containing the purified Protein A-N₃-DBCO-PEG2-DBCO conjugate.
-
Step 2: Reaction of the Purified Mono-Adduct with the Second Azide-Protein (Protein B-N₃)
-
Reagent Preparation:
-
Prepare a solution of Protein B-N₃ in Reaction Buffer at a known concentration.
-
-
Second Click Reaction:
-
Add the purified Protein A-N₃-DBCO-PEG2-DBCO conjugate to the Protein B-N₃ solution. A slight molar excess of the mono-adduct (e.g., 1.1 to 1.5-fold) can be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Final Purification and Characterization:
-
Purify the final crosslinked product (Protein A-N₃-DBCO-PEG2-DBCO-N₃-Protein B) from any unreacted starting materials using SEC.
-
Characterize the final conjugate using SDS-PAGE (to observe a shift in molecular weight), and mass spectrometry for precise mass determination.
-
Protocol for Hydrogel Formation with an Azide-Functionalized Polymer
This protocol provides a general guideline for creating a hydrogel by crosslinking an azide-functionalized polymer with this compound.
Materials:
-
Azide-functionalized polymer (e.g., Azide-PEG)
-
This compound
-
Solvent (e.g., PBS, pH 7.4, or an appropriate organic solvent if the polymer is not water-soluble)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized polymer in the chosen solvent to the desired concentration.
-
Dissolve this compound in a compatible solvent.
-
-
Crosslinking Reaction:
-
Mix the azide-functionalized polymer solution with the this compound solution. The stoichiometry of azide to DBCO groups will determine the crosslinking density and the mechanical properties of the resulting hydrogel. A 1:1 molar ratio of azide to DBCO groups is a common starting point.
-
Gently mix the solution to ensure homogeneity.
-
-
Gelation:
-
Allow the mixture to stand at the desired temperature (typically room temperature or 37°C).
-
Monitor the gelation process. The time to gelation will depend on the concentration of the reactants, temperature, and the specific polymer used.
-
-
Characterization:
-
Once formed, the hydrogel can be characterized for its mechanical properties (e.g., using rheology), swelling behavior, and degradation profile.
-
Visualizations
Experimental Workflow for Protein Dimerization using this compound
Caption: Workflow for creating a protein heterodimer using a two-step sequential reaction with this compound.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a DBCO Linker
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using copper-free click chemistry.
References
An In-depth Technical Guide to DBCO-PEG2-DBCO for Linking Two Azide-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of complex biomolecular constructs is central to advancing therapeutics, diagnostics, and fundamental biological research. The ability to link two distinct molecular entities with precision and stability is paramount. DBCO-PEG2-DBCO has emerged as a powerful bifunctional linker for this purpose. This guide provides a comprehensive technical overview of its application in linking two different azide-containing molecules through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a short polyethylene glycol (PEG) spacer.[1] The DBCO moieties react specifically and efficiently with azide-functionalized molecules under biocompatible conditions, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.[4]
This guide will detail the chemistry of this compound, provide a robust two-step experimental protocol to ensure the selective formation of heterodimeric conjugates, present quantitative data to inform experimental design, and illustrate key processes with diagrams.
The Chemistry of this compound and SPAAC
The core of the this compound linker's utility lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The DBCO group, a cyclooctyne, possesses significant ring strain, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[5] This allows the reaction to proceed rapidly at physiological temperatures and pH without a copper catalyst.
The reaction is bioorthogonal, meaning that the DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
Below is a diagram illustrating the reaction between a DBCO group and an azide group to form a stable triazole linkage.
Caption: The fundamental SPAAC reaction between a DBCO group and an azide.
Experimental Strategy: A Two-Step Sequential Approach for Heterodimeric Conjugation
When linking two different azide-containing molecules (Molecule 'A'-N₃ and Molecule 'B'-N₃) with a homobifunctional linker like this compound, a one-step approach can lead to a statistical mixture of products: the desired A-linker-B, and the undesired homodimers A-linker-A and B-linker-B, as well as mono-reacted intermediates. To achieve a high yield of the desired heterodimeric conjugate, a two-step sequential strategy is strongly recommended.
This strategy involves:
-
Step 1: Reacting the first azide-containing molecule (Molecule 'A'-N₃) with a molar excess of this compound. This drives the reaction towards the formation of the mono-reacted intermediate (Molecule 'A'-linker-DBCO) and leaves unreacted this compound.
-
Purification: Removing the unreacted this compound from the mono-reacted intermediate.
-
Step 2: Reacting the purified mono-reacted intermediate with the second azide-containing molecule (Molecule 'B'-N₃) to form the final heterodimeric conjugate (Molecule 'A'-linker-'B').
The following diagram illustrates this experimental workflow.
Caption: Workflow for the two-step sequential conjugation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the two-step sequential conjugation of two different azide-containing biomolecules.
Step 1: Synthesis of the Mono-Reacted Intermediate (Molecule A-linker-DBCO)
Materials:
-
Molecule A-N₃ (e.g., azide-modified protein, peptide, or small molecule)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Dissolve Molecule A-N₃ in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Reaction Setup:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the solution of Molecule A-N₃. The final concentration of the organic solvent should ideally be below 10% to maintain the integrity of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may be optimized based on the specific reactants.
-
-
Purification of the Intermediate:
-
Remove the excess unreacted this compound using size-exclusion chromatography (SEC) or dialysis.
-
SEC: Use a desalting column with a molecular weight cutoff (MWCO) appropriate for separating the mono-reacted intermediate from the smaller this compound linker.
-
Dialysis: Use a dialysis membrane with an appropriate MWCO against the reaction buffer. Perform at least three buffer changes over 24 hours.
-
-
-
Characterization (Optional):
-
The formation of the mono-reacted intermediate can be confirmed by techniques such as mass spectrometry or HPLC.
-
Step 2: Synthesis of the Final Heterodimeric Conjugate (Molecule A-linker-B)
Materials:
-
Purified mono-reacted intermediate (Molecule A-linker-DBCO)
-
Molecule B-N₃ (e.g., azide-modified protein, peptide, or small molecule)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer.
Procedure:
-
Reagent Preparation:
-
Dissolve Molecule B-N₃ in the reaction buffer.
-
-
Reaction Setup:
-
Add a 1.5- to 3-fold molar excess of Molecule B-N₃ to the purified mono-reacted intermediate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Final Product:
-
Purify the final conjugate from unreacted Molecule B-N₃ and any remaining mono-reacted intermediate using an appropriate method such as SEC, ion-exchange chromatography, or affinity chromatography, depending on the properties of the molecules involved.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE, mass spectrometry, or HPLC to confirm the formation of the desired heterodimeric conjugate and assess its purity.
-
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the SPAAC reaction involving DBCO linkers. Note that specific yields and reaction times for the two-step sequential process with this compound are not extensively published and will be dependent on the specific molecules being conjugated. The data presented here is based on typical DBCO-azide reactions and provides a strong starting point for optimization.
Table 1: General Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Step 1) | 5-10 fold excess of this compound | To maximize the formation of the mono-reacted intermediate. |
| Molar Ratio (Step 2) | 1.5-3 fold excess of Molecule B-N₃ | To drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C | Room temperature is common; 4°C for extended reactions. |
| Reaction Time | 4-12 hours | Can be extended to 24 hours to improve yield. |
| pH | 7.0-8.5 | Physiological pH is generally optimal. |
| Solvent | Aqueous buffer (e.g., PBS) with <10% DMSO/DMF | Organic co-solvent to dissolve the linker. |
Table 2: Representative Yields for SPAAC Reactions
| Reaction Type | Reactants | Reported Yield | Reference |
| DBCO-PEGylation of a protein | DBCO-PEG-NHS ester + Antibody | High (often near quantitative) | |
| Small molecule conjugation | DBCO-functionalized molecule + Azide-fluorophore | 78% | |
| Radiolabeling | DBCO-functionalized molecule + 18F-azide | 93% | |
| Oligonucleotide conjugation | 5'-DBCO-oligo + Azide-dye | Virtually quantitative |
Application Example: Targeted Drug Delivery with an Antibody-Peptide Conjugate
This compound can be used to create sophisticated bioconjugates for targeted drug delivery. For instance, an antibody that targets a tumor-specific antigen can be linked to a peptide that has therapeutic activity or can enhance cell penetration.
The diagram below illustrates a hypothetical mechanism of action for such a conjugate.
Caption: A potential mechanism for an antibody-peptide conjugate in targeted cancer therapy.
Conclusion
The this compound linker is a versatile and powerful tool for the creation of complex bioconjugates. Its ability to participate in copper-free click chemistry allows for the efficient and specific linking of two different azide-containing molecules under biocompatible conditions. By employing a two-step sequential reaction strategy, researchers can achieve high yields of the desired heterodimeric product. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research and development endeavors, from basic science to the creation of next-generation therapeutics.
References
An In-depth Technical Guide to DBCO-PEG2-DBCO in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of polymer chemistry and bioconjugation, the demand for highly efficient and specific crosslinking agents is paramount. DBCO-PEG2-DBCO, a bifunctional linker molecule, has emerged as a key player in this field. It features two dibenzocyclooctyne (DBCO) groups at either end of a short polyethylene glycol (PEG) spacer. This structure makes it an ideal reagent for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which has become a cornerstone of modern bioconjugation due to its high efficiency, selectivity, and biocompatibility.[1][2]
The DBCO moieties provide highly reactive handles for covalent bond formation with azide-functionalized molecules, a reaction that proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[3][4] The short PEG2 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological applications.[5] This technical guide provides a comprehensive overview of this compound, its synthesis, properties, and its pivotal role in polymer chemistry, with a focus on its applications in hydrogel formation and drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₂N₄O₆ | |
| Molecular Weight | 722.84 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from light |
The Core of its Functionality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of this compound is intrinsically linked to the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal ligation that allows for the efficient and specific formation of a stable triazole linkage between a DBCO group and an azide.
The reaction is driven by the high ring strain of the cyclooctyne ring in the DBCO moiety. This inherent strain significantly lowers the activation energy of the cycloaddition reaction with an azide, obviating the need for a copper catalyst, which can be toxic to living cells. The reaction is highly selective, proceeding with fast kinetics in aqueous environments and in the presence of a wide range of other functional groups, making it ideal for in vitro and in vivo applications.
Synthesis and Characterization
While a detailed, step-by-step protocol for the synthesis of this compound is not widely published in peer-reviewed literature, the general synthetic strategy for bifunctional DBCO-PEG linkers involves the reaction of a di-functionalized PEG molecule with a DBCO-containing precursor. A plausible synthetic route is the reaction of a di-amine or di-hydroxyl PEG2 with an activated DBCO species, such as a DBCO-NHS ester or DBCO-acid.
Characterization:
The successful synthesis of this compound is confirmed through standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a similar 4-Arm-PEG-DBCO shows characteristic peaks for the aromatic protons of the DBCO group between 7.27 and 7.51 ppm, and the methylene protons of the PEG backbone around 3.63 ppm. Similar peaks would be expected for this compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product, which should correspond to the theoretical mass of C₄₄H₄₂N₄O₆ (722.84 g/mol ).
Role in Polymer Chemistry: Hydrogel Formation
One of the most significant applications of this compound in polymer chemistry is the formation of hydrogels. Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb large amounts of water. They are extensively used in biomedical applications such as drug delivery, tissue engineering, and wound healing.
This compound acts as a covalent crosslinker, reacting with azide-functionalized polymers to form a stable hydrogel network. The bifunctional nature of this compound allows it to connect two polymer chains, leading to the formation of a three-dimensional matrix.
Quantitative Data on Hydrogel Properties
While specific data for hydrogels formed with this compound is limited, studies on similar systems, such as those using multi-arm PEG-DBCO, provide valuable insights into the expected properties. The mechanical properties of the resulting hydrogels, such as their stiffness (storage modulus, G'), can be tuned by varying the concentration of the crosslinker and the polymer.
| Hydrogel System | Gelation Time (minutes) | Storage Modulus (G') (Pa) | Reference |
| 8-arm PEG-DBCO with PEG-2-Azide | 7-9 | ~1000-1500 | |
| PEG-P(AzDXO) with PEG-(DBCO)x | < 1 to several minutes | Variable |
Note: The data in this table is for analogous systems and serves to illustrate the typical range of properties.
Experimental Protocols
The following are generalized protocols for key experiments involving DBCO-PEG linkers. Researchers should optimize these protocols for their specific applications.
Protocol 1: General Conjugation of a DBCO-Linker to an Amine-Containing Protein
This protocol describes the initial step of functionalizing a protein with a DBCO moiety using a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG2-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG2-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG2-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO-PEG2-NHS ester and byproducts by dialysis against PBS or by using a spin desalting column.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).
Protocol 2: Hydrogel Formation via SPAAC
This protocol outlines the formation of a hydrogel by crosslinking an azide-functionalized polymer with this compound.
Materials:
-
Azide-functionalized polymer (e.g., 4-arm PEG-Azide)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-functionalized polymer in PBS to the desired concentration.
-
Dissolve this compound in PBS to achieve the desired stoichiometric ratio of DBCO to azide groups.
-
-
Initiate Crosslinking: In a suitable mold, rapidly and thoroughly mix the azide-functionalized polymer solution with the this compound solution.
-
Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the concentration of reactants and the specific polymers used. Monitor gel formation by inverting the vial.
-
Characterization (Optional):
-
Rheology: Characterize the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), using a rheometer.
-
Swelling Studies: Determine the swelling ratio by immersing the hydrogel in PBS and measuring its weight change over time until equilibrium is reached.
-
Role in Drug Delivery
This compound is a valuable tool for the development of advanced drug delivery systems. Its ability to form stable linkages under biocompatible conditions makes it suitable for conjugating drugs to targeting moieties or for encapsulating drugs within hydrogel matrices for controlled release.
In the context of targeted drug delivery, a common strategy involves a pre-targeting approach. Here, a targeting molecule (e.g., an antibody) functionalized with a DBCO group is administered first, allowing it to accumulate at the target site (e.g., a tumor). Subsequently, a drug carrier (e.g., a nanoparticle or liposome) functionalized with an azide group is administered. The in vivo SPAAC reaction between the DBCO and azide leads to the accumulation of the drug carrier at the target site, enhancing therapeutic efficacy and reducing off-target toxicity.
Controlled Drug Release
Hydrogels formed using this compound can be designed for the controlled release of encapsulated therapeutic agents. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel. A higher crosslinking density generally results in a smaller mesh size, which can slow the diffusion of the encapsulated drug. Furthermore, by incorporating cleavable linkers into the polymer backbone or the drug conjugate, the release can be triggered by specific stimuli in the target environment, such as enzymes or changes in pH.
Conclusion
This compound is a versatile and powerful bifunctional crosslinker that plays a crucial role in modern polymer chemistry and bioconjugation. Its ability to participate in rapid and specific copper-free click reactions makes it an invaluable tool for the synthesis of well-defined polymer networks, such as hydrogels, and for the construction of sophisticated drug delivery systems. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their respective fields. As the demand for more precise and biocompatible materials continues to grow, the importance of reagents like this compound is set to increase, paving the way for new innovations in medicine and materials science.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a DBCO-PEG-DBCO Linker Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The linker connecting the antibody and the drug payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the synthesis of ADCs using a strategy involving dibenzocyclooctyne (DBCO) linkers, which participate in a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This approach allows for the precise and stable conjugation of drug payloads to antibodies under mild, aqueous conditions.[1][2]
The synthesis of an ADC using a DBCO-linker strategy typically follows a two-stage process. First, the antibody is functionalized with a DBCO group, often through the reaction of an N-hydroxysuccinimide (NHS) ester-activated DBCO linker with primary amines on the antibody's surface, such as lysine residues. The second stage involves the conjugation of an azide-modified payload to the DBCO-functionalized antibody via the SPAAC reaction.
While the user specified a "Dbco-peg2-dbco" linker, which is a homobifunctional linker, the synthesis of a traditional antibody-drug conjugate as described here typically employs a heterobifunctional linker (e.g., DBCO-PEG-NHS ester) to first activate the antibody before attaching the drug. The principles and protocols outlined below are based on this well-established and widely used methodology for ADC synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and characterization of ADCs using a DBCO-linker approach, compiled from established protocols.
Table 1: Antibody Modification with DBCO-PEG-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | A higher excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH ~7.4) | The presence of primary amines in the buffer will compete with the antibody for reaction with the NHS ester. |
| Organic Solvent Concentration | < 20% (v/v) | The DBCO-NHS ester is typically dissolved in an organic solvent like DMSO or DMF; keeping the final concentration low helps maintain antibody integrity. |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | Room Temperature |
Table 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Payload | 1.5 to 5-fold (over antibody) | The optimal ratio depends on the specific payload and antibody and should be determined empirically. |
| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction. |
| Incubation Time | 4 - 24 hours | Longer incubation times may be necessary for some payloads to achieve complete conjugation. |
| Incubation Temperature | 4°C to room temperature | Incubation at 4°C overnight is common. |
Table 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| Parameter | Typical Conditions |
| Mobile Phase A (High Salt) | 1.5 M Ammonium Sulfate in 25-50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B (Low Salt) | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 280 nm |
Experimental Protocols
Protocol 1: Antibody Functionalization with DBCO-PEG-NHS Ester
This protocol describes the modification of an antibody with a DBCO group using a DBCO-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (freshly prepared 10 mM stock solution in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any amine-containing buffers or stabilizers like bovine serum albumin (BSA). If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 1-10 mg/mL.
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add a small volume of the quenching solution (e.g., 10 µL of 1 M Tris-HCl per 1 mg of antibody) to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG-NHS ester and the quenching agent by purifying the DBCO-functionalized antibody using a spin desalting column or by dialysis against PBS.
-
Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
Protocol 2: ADC Synthesis via Copper-Free Click Chemistry (SPAAC)
This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-modified payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, HIC, or TFF)
Procedure:
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is typically used.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature. Longer incubation times may be required for some payloads.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and assess the heterogeneity of an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes) to elute the ADC species.
-
Data Analysis: Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.). The average DAR is calculated based on the relative peak areas of the different species.
Visualizations
Caption: Workflow for ADC synthesis using a DBCO-linker.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Application Notes and Protocols for Dbco-peg2-dbco Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Dbco-peg2-dbco in bioconjugation, a cornerstone of modern molecular engineering. The protocols outlined herein leverage the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, to facilitate the covalent linkage of biomolecules with high efficiency and specificity.
Introduction to DBCO-Mediated Bioconjugation
Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling the precise and robust conjugation of biomolecules in complex biological environments.[1][] The inherent ring strain of the DBCO group allows for a rapid and spontaneous reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][] This biocompatibility makes it an ideal tool for applications in living cells and organisms.[1]
The inclusion of a polyethylene glycol (PEG) spacer, as in this compound, offers several advantages, including increased hydrophilicity of the conjugated molecule, which can reduce aggregation and improve solubility. The bifunctional nature of this compound allows for the crosslinking of two azide-containing molecules, opening up possibilities for creating complex biomolecular architectures.
Key Features of DBCO Click Chemistry:
-
Biocompatible: The reaction proceeds without a cytotoxic copper catalyst, making it suitable for in vivo applications.
-
Highly Efficient: Characterized by fast reaction kinetics and high yields, often reaching completion at room temperature.
-
Bioorthogonal: DBCO and azide groups are abiotic and do not cross-react with native biological functionalities, ensuring high specificity.
-
Stable Conjugates: The resulting triazole linkage is highly stable under physiological conditions.
Quantitative Data for DBCO Bioconjugation Reactions
The efficiency of DBCO-mediated bioconjugation can be influenced by several factors, including the specific reagents, solvent conditions, and temperature. The following tables summarize key quantitative data to guide experimental design.
Table 1: Reaction Parameters for DBCO-NHS Ester Activation of Antibodies
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | |
| Antibody Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | |
| DMSO Concentration | < 20% | In the final reaction mixture | |
| Incubation Time | 30-60 minutes | Room Temperature | |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | 15-30 minutes at Room Temperature |
Table 2: Reaction Parameters for Copper-Free Click Chemistry (SPAAC)
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (Azide-molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | |
| Reaction Time | < 5 min to overnight | Dependent on concentration and reactants | |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |
| DBCO Stability on IgG (~3-5% loss of reactivity) | 4 weeks at 4°C or -20°C |
Experimental Protocols
Protocol 1: General Workflow for Bioconjugation using a Bifunctional DBCO Linker
This protocol outlines the general strategy for crosslinking two distinct azide-functionalized biomolecules (Biomolecule A-azide and Biomolecule B-azide) using the bifunctional linker, this compound.
Caption: General workflow for crosslinking two azide-containing biomolecules using a bifunctional DBCO linker.
Protocol 2: Step-by-Step Guide for this compound Bioconjugation
This protocol provides a more detailed methodology for the crosslinking reaction.
Materials:
-
Biomolecule A with an azide modification (Biomolecule A-N3)
-
Biomolecule B with an azide modification (Biomolecule B-N3)
-
This compound linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, free of azide.
-
Organic Solvent (optional, for dissolving linker): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification equipment: Size-Exclusion Chromatography (SEC) columns (e.g., desalting columns), Dialysis cassettes (with appropriate molecular weight cutoff), or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
Part 1: Reaction of Biomolecule A-N3 with this compound
-
Preparation of Reactants:
-
Dissolve Biomolecule A-N3 in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF. A 10 mM stock solution is common.
-
-
First Click Reaction:
-
Add a molar excess of the this compound stock solution to the solution of Biomolecule A-N3. A 5 to 20-fold molar excess of the linker is a good starting point to ensure that most of Biomolecule A-N3 reacts, leaving one DBCO group on the linker available for the second reaction.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Intermediate Conjugate (Biomolecule A-peg2-Dbco):
-
Remove the excess unreacted this compound linker. This is a critical step to prevent the formation of homo-dimers of Biomolecule B in the next step.
-
Size-Exclusion Chromatography (SEC): Use a desalting column equilibrated with the reaction buffer. The larger intermediate conjugate will elute in the void volume, while the smaller linker molecule will be retained.
-
Dialysis: Dialyze the reaction mixture against the reaction buffer using a dialysis membrane with an appropriate molecular weight cutoff to remove the small linker molecule.
-
Part 2: Reaction of the Intermediate Conjugate with Biomolecule B-N3
-
Second Click Reaction:
-
To the purified solution of the intermediate conjugate (Biomolecule A-peg2-Dbco), add Biomolecule B-N3. A 1.5 to 4-fold molar excess of Biomolecule B-N3 relative to the starting amount of Biomolecule A-N3 is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification of the Crosslinked Product:
-
Purify the final conjugate (Biomolecule A-peg2-Biomolecule B) to remove any unreacted Biomolecule B-N3 and any potential side products.
-
HPLC: High-Performance Liquid Chromatography (e.g., Ion-Exchange, Hydrophobic Interaction, or Size-Exclusion) can be used for high-resolution purification.
-
SEC: Can also be used for final purification if there is a significant size difference between the final conjugate and the unreacted Biomolecule B-N3.
-
Characterization of the Final Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The crosslinked product should exhibit a higher molecular weight band compared to the individual biomolecules.
-
UV-Vis Spectroscopy: If one of the biomolecules has a unique absorbance, this can be used to confirm conjugation. The disappearance of the DBCO absorbance at approximately 310 nm can also be used to monitor the reaction progress.
Signaling Pathway and Experimental Logic
The underlying principle of this bioconjugation strategy is the bioorthogonal nature of the SPAAC reaction. This allows for the specific and sequential formation of stable triazole linkages in a controlled manner, even in the presence of other reactive functional groups found in biological systems.
Caption: Logical diagram illustrating the sequential, bioorthogonal SPAAC reactions for crosslinking.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound for the creation of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Hydrogel Formation and Crosslinking Using DBCO-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of bifunctional DBCO-PEG2-DBCO as a crosslinker for hydrogel formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technology offers a robust and biocompatible method for creating tunable hydrogels for a variety of applications, including 3D cell culture, tissue engineering, and controlled drug delivery.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for biomedical applications. The formation of hydrogels using this compound relies on the principles of "click chemistry," specifically the copper-free SPAAC reaction. This bioorthogonal reaction occurs rapidly at physiological conditions between a dibenzocyclooctyne (DBCO) group and an azide (-N3) group, forming a stable triazole linkage without the need for cytotoxic catalysts.[1][2][3]
This compound is a short, flexible, bifunctional crosslinker. When mixed with polymers functionalized with two or more azide groups, it facilitates the formation of a crosslinked hydrogel network. The properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be tuned by varying the concentration and molecular weight of the precursor polymers and the crosslinker.[4][5]
Key Applications
-
3D Cell Culture and Tissue Engineering: The biocompatible nature of the SPAAC reaction allows for the encapsulation of cells within the hydrogel matrix with high viability. The tunable mechanical properties of the hydrogel can be adjusted to mimic specific tissue environments.
-
Controlled Drug Delivery: Therapeutic molecules can be encapsulated within the hydrogel during its formation. The release of these molecules can be controlled by the hydrogel's degradation and diffusion properties.
-
Bioconjugation: The DBCO groups can be used to immobilize azide-modified biomolecules, such as peptides or growth factors, within the hydrogel scaffold to enhance its bioactivity.
Quantitative Data Summary
The following tables summarize typical quantitative data for hydrogels formed using DBCO-crosslinkers and azide-functionalized polymers. While specific values for this compound may vary, these provide a representative range of achievable properties.
Table 1: Gelation Time of SPAAC Hydrogels
| Azide-Polymer | DBCO-Crosslinker | Polymer Concentration (w/v %) | Gelation Time | Reference |
| 4-arm-PEG-Azide | 4-arm-PEG-DBCO | 5 | < 1 minute | |
| Azide-modified Hyaluronic Acid | 4-arm-PEG-Azide | 2 | a few minutes | |
| PEG-Azide | Aza-dibenzocyclooctyne-PEG | 1.31 - 2.05 | 10 - 60 seconds | |
| Azide-modified Gelatin | DBCO-PC-4armPEG | Not Specified | ~30 minutes |
Table 2: Mechanical and Swelling Properties of SPAAC Hydrogels
| Azide-Polymer | DBCO-Crosslinker | Young's Modulus (kPa) | Storage Modulus (G') (Pa) | Swelling Ratio (q) | Reference |
| PEG-Azide | Aza-dibenzocyclooctyne-PEG | 1 - 18 | - | 45 - 76 | |
| Azide-modified Hyaluronic Acid | 4-arm-PEG-Azide | - | ~150 - 450 | 25 - 35 | |
| 4-arm-PEG-N3 | 4-arm-PEG-ester-DBCO | - | ~2000 - 3000 | ~18 - 20 |
Experimental Protocols
Preparation of Azide-Functionalized Polymer Stock Solution
This protocol describes the preparation of an azide-functionalized polymer, which will serve as the backbone of the hydrogel. A common example is the azidation of hyaluronic acid (HA), but a similar procedure can be adapted for other polymers like multi-arm PEG-amine.
Materials:
-
Sodium Hyaluronate (HA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Azido-PEG-amine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Dissolve sodium hyaluronate in a 1:1 (v/v) mixture of DMSO and deionized water.
-
Slowly add EDC and NHS to the HA solution to activate the carboxylic acid groups.
-
In a separate container, dissolve azido-PEG-amine in DMSO.
-
Slowly add the azido-PEG-amine solution to the activated HA solution.
-
Stir the reaction mixture vigorously overnight at room temperature.
-
Purify the resulting azide-functionalized HA (HA-Azide) by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain the HA-Azide polymer as a white powder.
-
Prepare a stock solution of the desired concentration (e.g., 2-5% w/v) in a suitable buffer (e.g., PBS, pH 7.4).
Hydrogel Formation with this compound
This protocol details the crosslinking of the azide-functionalized polymer with this compound to form a hydrogel.
Materials:
-
Azide-functionalized polymer stock solution (from section 4.1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in PBS at the desired concentration. The optimal concentration will depend on the desired hydrogel properties and should be determined empirically. A 1:1 molar ratio of DBCO to azide groups is a good starting point.
-
In a sterile microcentrifuge tube, pipette the required volume of the azide-functionalized polymer stock solution.
-
If encapsulating cells or therapeutic agents, gently mix them with the azide-polymer solution at this stage.
-
Add the corresponding volume of the this compound stock solution to the azide-polymer mixture.
-
Mix the components thoroughly but gently by pipetting up and down or by brief vortexing.
-
Immediately transfer the mixture to the desired mold or well plate.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation time will vary depending on the concentrations of the precursors.
Characterization of Hydrogel Properties
4.3.1. Rheological Analysis for Gelation Time and Stiffness
-
Instrumentation: A rheometer equipped with a parallel plate geometry is typically used.
-
Procedure:
-
Immediately after mixing the hydrogel precursors, place the solution onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').
-
The gelation point is typically defined as the time at which G' surpasses G''.
-
After the hydrogel has fully formed, perform a frequency sweep to determine the final storage modulus, which is a measure of the hydrogel's stiffness.
-
4.3.2. Swelling Ratio Determination
-
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in a suitable buffer (e.g., PBS) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (q) as: q = Ws / Wi.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for SPAAC hydrogel formation.
Caption: Chemical principle of SPAAC hydrogel crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Crosslinking with Dbco-PEG2-Dbco
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Dbco-PEG2-Dbco, a bifunctional linker, in the crosslinking of proteins. This methodology is predicated on the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1] The protocol involves a two-step process: first, the introduction of azide functionalities onto the target protein(s), and second, the crosslinking of these azide-modified proteins using the homobifunctional this compound linker.
The this compound linker contains two dibenzocyclooctyne (Dbco) groups separated by a polyethylene glycol (PEG) spacer. The Dbco groups react specifically and efficiently with azide groups under physiological conditions without the need for a cytotoxic copper catalyst, making this method ideal for applications involving sensitive biological samples.[1] The PEG spacer enhances the solubility and reduces the steric hindrance of the linker. This technique is a valuable tool for studying protein-protein interactions, creating protein oligomers, and developing novel bioconjugates and antibody-drug conjugates (ADCs).[2][3]
Core Principles
The fundamental principle of this protocol is the bioorthogonal reaction between an azide (-N3) and a dibenzocyclooctyne (Dbco) group.[1] Since neither azides nor Dbco groups are naturally present in biological systems, they react with high specificity for each other, minimizing off-target reactions. The process begins with the modification of the protein of interest to introduce azide groups. This is typically achieved by reacting primary amines (e.g., lysine residues) with an azide-containing reagent, such as Azide-PEG-NHS ester. Subsequently, the bifunctional this compound linker is introduced to crosslink two azide-modified proteins.
Data Presentation
Table 1: Typical Reaction Parameters for Azide Modification of Proteins
| Parameter | Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Azide-NHS Ester | 10-50 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | pH 7.2-8.0 is optimal for NHS ester reactions. |
| Reaction Time | 1-2 hours at room temperature or 4 hours at 4°C | Longer incubation times may be needed for less reactive proteins. |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine | Quenches unreacted NHS ester. |
Table 2: Typical Reaction Parameters for Protein Crosslinking with this compound
| Parameter | Value | Notes |
| Molar Ratio of this compound to Azide-Protein | 0.5:1 to 5:1 | The optimal ratio depends on the desired degree of crosslinking (intermolecular vs. intramolecular). |
| Reaction Buffer | PBS, pH 7.4 | Avoid buffers containing azides. |
| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | Longer incubation can improve crosslinking efficiency. |
| Analysis Techniques | SDS-PAGE, SEC-MALS, Mass Spectrometry | To confirm crosslinking and characterize the product. |
Table 3: Quantitative Analysis of Crosslinking Efficiency
| Analytical Method | Information Provided | Reference |
| SDS-PAGE | Visualization of higher molecular weight crosslinked species. | |
| Size-Exclusion Chromatography (SEC) | Separation of monomers, dimers, and higher-order oligomers. | |
| Mass Spectrometry (MS) | Identification of crosslinked peptides and determination of crosslinking sites. | |
| Quantitative Cross-Linking Mass Spectrometry (QCLMS) | Quantitative comparison of crosslinking in different states to study conformational changes. |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Protein
This protocol describes the modification of a protein with azide groups using an NHS-ester functionalized azide linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester (or similar amine-reactive azide linker)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted azide linker and quenching reagent using a desalting column according to the manufacturer's protocol.
-
Characterization: Determine the degree of azide labeling using mass spectrometry or a colorimetric assay if an appropriate azide detection reagent is available.
Protocol 2: Protein Crosslinking with this compound
This protocol describes the crosslinking of azide-modified proteins using the bifunctional this compound linker.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction: Add the this compound stock solution to the azide-modified protein solution. The molar ratio of this compound to protein will influence the extent of crosslinking and should be optimized. For intermolecular crosslinking, a 0.5:1 to 1:1 molar ratio is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins. Further characterization can be performed using size-exclusion chromatography and mass spectrometry.
-
Purification (Optional): If necessary, purify the crosslinked protein from unreacted components using size-exclusion chromatography.
Mandatory Visualizations
Caption: Workflow for protein crosslinking using this compound.
Caption: Proximity labeling workflow utilizing this compound.
References
Creating Stable Bioconjugates with Dbco-peg2-dbco: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Dbco-peg2-dbco, a bifunctional linker, in creating stable bioconjugates. This compound is a valuable tool in bioconjugation due to its two terminal dibenzocyclooctyne (DBCO) groups, which readily react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, highly efficient, and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules.[1][2][3] The inclusion of a short polyethylene glycol (PEG2) spacer enhances water solubility and provides flexibility to the linker.[4][5] These characteristics make this compound a versatile reagent for applications in drug delivery, diagnostics, and imaging.
Introduction to this compound Bioconjugation
This compound is a homo-bifunctional crosslinker that enables the conjugation of two azide-containing molecules. The core of its utility lies in the SPAAC reaction, a cornerstone of modern bioconjugation. This reaction is characterized by its high efficiency, rapid kinetics, and specificity, proceeding without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications. The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the bioconjugate.
Key Features and Advantages:
-
Biocompatibility: The absence of a copper catalyst makes the reaction suitable for live cells and in vivo studies.
-
High Efficiency: The reaction often proceeds to a quantitative yield, allowing for precise control over the stoichiometry of the final conjugate.
-
Mild Reaction Conditions: Conjugation can be performed in aqueous buffers at ambient temperature and neutral pH.
-
Stability: Both the DBCO group and the resulting triazole linkage are stable, contributing to the creation of robust bioconjugates. However, the reactivity of the DBCO group can diminish over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over 4 weeks when stored at 4°C or -20°C.
-
Bioorthogonality: The DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, minimizing side reactions.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link two azide-modified drug molecules to a central carrier, or to crosslink azide-functionalized antibodies with other molecules.
-
Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems by conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers that have been functionalized with azides.
-
Imaging Agents: It can be used to assemble complex imaging probes by linking multiple imaging agents (e.g., fluorescent dyes, radioisotopes) to a scaffold.
-
Surface Modification: this compound can be employed to functionalize surfaces for applications in biosensors and diagnostics by linking azide-modified capture probes.
-
Polymer Crosslinking: This reagent can crosslink azide-containing polymers to form hydrogels and other biomaterials.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions involving DBCO reagents. These values provide a reference for designing and optimizing conjugation experiments.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO reagent to Azide-molecule) | 1.5 - 4 fold | 4°C to 37°C, 2-24 hours | |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Up to 20% DMSO in aqueous buffer is tolerated |
Table 2: Stability of DBCO-Functionalized Molecules
| Molecule | Storage Conditions | Stability | Source(s) |
| DBCO-functionalized IgG | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | |
| DBCO-NHS ester (solid) | -20°C | Stable for one year or more | |
| DBCO-NHS ester (in DMSO) | -20°C | Stable for 2-3 months |
Experimental Protocols
General Workflow for Bioconjugation with this compound
The following diagram illustrates a typical workflow for creating a bioconjugate using this compound to link two azide-functionalized molecules (Molecule A and Molecule B).
Caption: General workflow for this compound mediated bioconjugation.
Protocol for Conjugating Two Azide-Functionalized Proteins
This protocol describes the conjugation of two different azide-functionalized proteins (Protein A-N₃ and Protein B-N₃) using this compound.
Materials:
-
Protein A-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)
-
Protein B-N₃ (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing sodium azide as it will react with the DBCO groups.
-
Quenching Reagent (optional): e.g., Azide-containing small molecule
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Prepare Reactants:
-
Ensure Protein A-N₃ and Protein B-N₃ are in an azide-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Calculate the required volumes of each protein and this compound based on the desired molar ratios. A 1:1:1 molar ratio of Protein A-N₃ : Protein B-N₃ : this compound is a good starting point.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein A-N₃ and Protein B-N₃ in the reaction buffer.
-
Add the calculated volume of the this compound stock solution to the protein mixture. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Incubation times may need to be optimized depending on the specific proteins and their concentrations. Longer incubation times can improve efficiency.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO groups, a small molar excess of an azide-containing molecule can be added and incubated for an additional 30 minutes.
-
-
Purification:
-
Purify the reaction mixture to remove unreacted proteins, this compound, and any byproducts. Size-exclusion chromatography (SEC) is a common method for separating the larger bioconjugate from smaller reactants.
-
-
Analysis and Characterization:
-
Analyze the purified fractions to confirm the formation of the desired bioconjugate.
-
SDS-PAGE: The bioconjugate should exhibit a higher molecular weight band compared to the individual protein reactants.
-
Mass Spectrometry (MS): To confirm the precise mass of the conjugate.
-
HPLC: To assess the purity of the conjugate.
-
Signaling Pathway Visualization (Hypothetical Example)
This compound can be used to construct tools to study signaling pathways. For instance, two different azide-labeled inhibitors targeting different proteins in a pathway could be linked together.
Caption: Diagram of a bifunctional inhibitor targeting a signaling pathway.
Stability Considerations
The stability of the final bioconjugate is paramount for its intended application. The triazole linkage formed via SPAAC is exceptionally stable. However, the stability of the DBCO groups on a molecule prior to conjugation should be considered. While generally stable, prolonged storage of DBCO-functionalized molecules can lead to a gradual loss of reactivity. It is recommended to use freshly prepared or properly stored DBCO-activated molecules for optimal conjugation efficiency. Studies have shown that in the presence of glutathione (GSH), a tripeptide found in serum, DBCO-azide conjugates have a half-life of approximately 71 minutes, which is a consideration for in vivo applications where the local environment may impact stability.
Conclusion
This compound is a powerful and versatile tool for creating stable bioconjugates. Its ability to participate in copper-free click chemistry allows for the efficient and specific conjugation of a wide range of azide-modified biomolecules under mild, biocompatible conditions. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers, scientists, and drug development professionals can effectively utilize this compound to advance their work in areas such as targeted therapeutics, diagnostics, and advanced biomaterials.
References
Application Notes and Protocols for Dbco-peg2-dbco in Dual-Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for advancing research, diagnostics, and therapeutics. Dual-labeling, the attachment of two distinct molecular entities to a target biomolecule or between two different biomolecules, offers a powerful approach for a multitude of applications, including FRET imaging, the development of antibody-drug conjugates (ADCs) with dual payloads, and intramolecular crosslinking to study protein conformation.[1][2]
Dbco-peg2-dbco is a homobifunctional crosslinker that plays a crucial role in facilitating such sophisticated bioconjugation strategies.[3] This linker features two dibenzocyclooctyne (DBCO) groups separated by a short, hydrophilic polyethylene glycol (PEG2) spacer. The DBCO groups enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] This bioorthogonality ensures that the labeling reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes. The PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.
These application notes provide a comprehensive overview of the use of this compound in dual-labeling experiments, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Principle of this compound Mediated Dual-Labeling
The core of this compound's utility lies in the SPAAC reaction. This reaction occurs between the strained alkyne of the DBCO group and an azide-functionalized molecule, forming a stable triazole linkage. Because this compound possesses two DBCO groups, it can react with two separate azide-containing molecules. This allows for several dual-labeling strategies:
-
Intermolecular Crosslinking: Linking two different azide-modified biomolecules.
-
Intramolecular Crosslinking: Crosslinking two azide groups within a single biomolecule.
-
Dual-Functionalization: Attaching two different azide-labeled payloads (e.g., a targeting moiety and a therapeutic agent, or two different fluorophores) to a single molecule that has been engineered to contain two azide groups.
The workflow for a typical dual-labeling experiment involves the sequential or one-pot reaction of the azide-modified biomolecule(s) with the this compound linker.
Applications
The versatility of this compound enables its use in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Development of ADCs with two distinct payloads to overcome drug resistance and tumor heterogeneity.
-
Fluorescence Resonance Energy Transfer (FRET) Imaging: Creation of intramolecular FRET probes to study protein conformational changes or intermolecular FRET systems to investigate protein-protein interactions.
-
Protein Crosslinking Studies: Probing protein structure and interactions by covalently linking proximal amino acid residues that have been modified to contain azides.
-
Surface Functionalization: Dual-functionalization of nanoparticles or other material surfaces for targeted delivery and imaging applications.
Quantitative Data Presentation
The efficiency of dual-labeling reactions is critical for producing homogeneous and effective bioconjugates. The following table summarizes representative quantitative data from a dual-payload ADC study, which, while not using this compound specifically, employed an analogous orthogonal dual-labeling strategy. This data provides a benchmark for the expected efficiency of such reactions.
| Parameter | Single Payload ADC (MMAE) | Single Payload ADC (MMAF) | Dual-Payload ADC (MMAE + MMAF) |
| Target Protein | Anti-HER2 mAb | Anti-HER2 mAb | Anti-HER2 mAb |
| Labeling Chemistry | Azide-DBCO SPAAC | TCO-methyltetrazine | Azide-DBCO & TCO-methyltetrazine |
| Drug-to-Antibody Ratio (DAR) | 4 | 2 | 4 + 2 |
| Conjugation Efficiency | >95% | >95% | >90% for both payloads |
| Binding Affinity (KD, nM) | 0.112 | 0.098 | 0.149 |
| In Vitro Cytotoxicity (IC50, nM) | 0.021 (KPL-4 cells) | 0.019 (KPL-4 cells) | 0.017 (KPL-4 cells) |
Table adapted from a study utilizing orthogonal click chemistry for dual-payload ADC generation. The efficiencies are indicative of what can be achieved with highly efficient bioorthogonal reactions like SPAAC.
Experimental Protocols
Protocol 1: Intermolecular Crosslinking of Two Azide-Modified Proteins
This protocol describes the crosslinking of two different proteins, Protein A and Protein B, which have been previously functionalized with azide groups.
Materials:
-
Azide-modified Protein A (Protein A-N3)
-
Azide-modified Protein B (Protein B-N3)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., 3-azidopropan-1-amine)
-
Analytical tools: SDS-PAGE, SEC-HPLC, Mass Spectrometry
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve Protein A-N3 and Protein B-N3 in PBS to a final concentration of 1-5 mg/mL.
-
-
Reaction Setup (Sequential):
-
To the solution of Protein A-N3, add a 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Optional Purification: Remove excess this compound using a desalting column or dialysis to obtain Protein A-peg2-DBCO.
-
To the purified (or unpurified) Protein A-peg2-DBCO solution, add a 1.5-fold molar excess of Protein B-N3.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching (Optional):
-
Add a 10-fold molar excess of an azide-containing quenching reagent to react with any remaining DBCO groups. Incubate for 30 minutes.
-
-
Analysis and Purification:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of the crosslinked product (a higher molecular weight band).
-
Purify the crosslinked conjugate using size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Dual-Labeling of an Antibody with Two Different Azide-Modified Fluorophores
This protocol outlines the dual-labeling of an antibody containing two azide-reactive sites with two different azide-modified fluorescent dyes for FRET studies.
Materials:
-
Antibody with two site-specifically incorporated azide groups (Antibody-(N3)2)
-
Azide-Fluorophore 1 (e.g., Azide-Cy3)
-
Azide-Fluorophore 2 (e.g., Azide-Cy5)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Analytical tools: UV-Vis Spectroscopy, Fluorescence Spectroscopy, SDS-PAGE
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of this compound, Azide-Fluorophore 1, and Azide-Fluorophore 2 in anhydrous DMSO.
-
Dissolve Antibody-(N3)2 in PBS to a final concentration of 2-10 mg/mL.
-
-
Reaction Setup (One-Pot):
-
In a single reaction vessel, combine Antibody-(N3)2, a 1.5-fold molar excess of this compound, a 3-fold molar excess of Azide-Fluorophore 1, and a 3-fold molar excess of Azide-Fluorophore 2.
-
The final DMSO concentration in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) for each fluorophore using UV-Vis spectroscopy by measuring the absorbance at the respective maxima for the antibody and the fluorophores.
-
Confirm the formation of the dual-labeled antibody conjugate by SDS-PAGE (observing the shift in molecular weight and fluorescence of the bands).
-
Perform fluorescence spectroscopy to confirm FRET by exciting the donor fluorophore and observing emission from the acceptor fluorophore.
-
Mandatory Visualizations
Caption: Intermolecular crosslinking workflow.
Caption: Dual-fluorophore labeling workflow.
References
- 1. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 3. This compound | CAS: 2639395-48-3 | AxisPharm [axispharm.com]
- 4. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. precisepeg.com [precisepeg.com]
Experimental Blueprint for Dbco-peg2-dbco Mediated Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Dbco-peg2-dbco as a homo-bifunctional crosslinker in copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These protocols are designed for professionals in research, and drug development, offering a comprehensive approach to bioconjugation.
Introduction to this compound Click Chemistry
Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of the cyclooctyne, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1] This methodology is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1]
The this compound reagent is a homo-bifunctional linker featuring a dibenzocyclooctyne (DBCO) group at each end of a short polyethylene glycol (PEG2) spacer. This structure allows for the crosslinking of two azide-containing molecules. The PEG spacer enhances solubility and reduces aggregation.[2] This powerful tool is instrumental in constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and in the development of targeted drug delivery systems.[3]
Key Features:
-
Biocompatible: The absence of a cytotoxic copper catalyst makes it suitable for experiments in living systems.
-
Highly Efficient: Characterized by fast reaction kinetics and high yields, often reaching completion at room temperature.
-
Bioorthogonal: DBCO and azide groups are abiotic and do not interfere with native biological functionalities, ensuring high specificity.
-
Stable Conjugates: The resulting triazole linkage is highly stable.
Experimental Protocols
General Considerations and Reagent Handling
-
Reagent Stability: DBCO reagents are susceptible to degradation. Store them at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. For sensitive derivatives like NHS esters, it is advisable to fill the vial with an inert gas (e.g., nitrogen or argon) before re-freezing.
-
Solvent Choice: this compound is generally soluble in a variety of organic solvents such as DMSO and DMF, and its PEG linker improves aqueous solubility. The choice of solvent will depend on the solubility of the azide-containing molecules to be conjugated. For biological molecules, aqueous buffers like PBS are commonly used, sometimes with a small percentage of a co-solvent like DMSO to aid in the dissolution of the DBCO reagent.
-
Buffer Compatibility: Avoid buffers containing sodium azide, as it will react with the DBCO groups. Also, for reactions involving NHS ester activations, avoid buffers with primary amines (e.g., Tris, glycine).
Protocol for Crosslinking Two Azide-Modified Molecules
This protocol outlines the procedure for crosslinking two different azide-containing molecules (Molecule A-azide and Molecule B-azide) using this compound.
Materials:
-
This compound
-
Molecule A-azide
-
Molecule B-azide
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve Molecule A-azide and Molecule B-azide in the appropriate reaction buffer to their desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-azide and Molecule B-azide in the desired stoichiometric ratio.
-
Add the this compound stock solution to the reaction mixture. A common starting point is to use a slight molar excess of the this compound linker relative to the limiting azide component to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate. Protect the reaction from light if any of the components are photosensitive.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group over time.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts using an appropriate purification method based on the properties of the final conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC)
-
Dialysis
-
Spin filtration
-
-
-
Storage:
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.
-
Quantitative Data for Reaction Optimization
The efficiency of the this compound click chemistry can be influenced by several factors. The following table summarizes key quantitative data to guide reaction optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Total Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours | Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations. |
| pH | 7.0 - 8.5 | The reaction is generally efficient within this pH range. |
| Concentration of Reactants | 50-500 µM | Higher concentrations generally lead to faster reaction rates. |
Visualizing the Workflow and Chemistry
To better understand the chemical transformation and the experimental steps involved, the following diagrams have been generated.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dbco-peg2-dbco Conjugation Reactions
Welcome to the technical support center for troubleshooting Dbco-peg2-dbco conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during bioconjugation experiments using homobifunctional DBCO linkers.
Frequently Asked Questions (FAQs)
General Issues
Q1: I am observing very low or no conjugation in my reaction. What are the common causes?
A1: Low or no conjugation can stem from several factors. The most common culprits include:
-
Reagent Degradation: DBCO reagents, especially those with NHS esters for amine labeling, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Similarly, the DBCO group itself can lose reactivity over time if not stored properly.[1][2]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, low reactant concentrations, inappropriate buffer composition (e.g., presence of primary amines like Tris or sodium azide), or insufficient incubation time can significantly reduce conjugation efficiency.[1][3]
-
Steric Hindrance: The bulky nature of the molecules being conjugated can physically prevent the DBCO and azide groups from reacting effectively.
-
Precipitation of Reactants: The DBCO moiety is inherently hydrophobic. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation, thus halting the reaction.
-
Incorrect Confirmation of Labeling: It is crucial to verify that both biomolecules have been successfully functionalized with the azide and DBCO groups, respectively, before proceeding with the conjugation reaction.
Q2: How can I improve the solubility of my DBCO-labeled biomolecule and prevent aggregation?
A2: The PEG2 linker in the this compound reagent is designed to enhance hydrophilicity and reduce aggregation. However, if you still encounter solubility issues:
-
Optimize the Molar Ratio: Use a lower molar excess of the this compound linker during the initial labeling step to reduce the degree of labeling and minimize hydrophobicity-induced aggregation.
-
Buffer Additives: In some cases, the inclusion of non-ionic detergents or other additives in the buffer can help to disrupt non-specific hydrophobic interactions.
-
Purification Method: Ensure your purification method is suitable for removing aggregates. Size-exclusion chromatography (SEC) is an excellent choice for separating monomers from aggregates.
Issues Specific to this compound Linkers
Q3: I am getting a mixture of products, including what appears to be polymerized material. How can I control the reaction to get my desired crosslinked product?
A3: Uncontrolled polymerization is a common issue with homobifunctional crosslinkers like this compound. To avoid the formation of "double adducts" and polymers, a two-step reaction strategy is highly recommended:
-
First Conjugation: React your first azide-containing molecule with a molar excess of the this compound linker. This will favor the formation of a mono-adduct where only one of the DBCO groups has reacted.
-
Purification: It is critical to purify the mono-adduct from the excess this compound linker. Size-exclusion chromatography (SEC) or dialysis are effective methods for this separation.
-
Second Conjugation: React the purified mono-adduct with your second azide-containing molecule to form the final desired conjugate.
Q4: How do I confirm that the first conjugation step was successful and that I have a mono-adducted intermediate?
A4: Characterizing the intermediate product is crucial for a successful two-step conjugation. You can use the following techniques:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at approximately 309 nm. You can use this to help quantify the degree of labeling.
-
Mass Spectrometry (MS): For smaller biomolecules, mass spectrometry can confirm the addition of a single this compound linker.
-
Chromatography: A shift in the retention time on reverse-phase or ion-exchange HPLC can indicate a successful conjugation.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in First Conjugation Step | Degraded this compound linker: The linker is sensitive to moisture and should be stored under dry conditions. | Use a fresh vial of the linker. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | For NHS ester reactions, use an amine-free buffer at a pH of 7.2-8.0. For the click reaction, a pH of 7.0-7.4 is ideal. Reactions can be performed at room temperature for 4-12 hours or at 4°C overnight. | |
| Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) will compete with your biomolecule for reaction with an NHS ester. Sodium azide will react with the DBCO group. | Perform a buffer exchange into a suitable buffer like PBS before starting the conjugation. | |
| Formation of Unwanted Products (e.g., Polymers) | One-step reaction with a homobifunctional linker: Mixing all three components (Molecule A-azide, this compound, and Molecule B-azide) at once will lead to a mixture of products. | Implement a two-step conjugation strategy as described in FAQ Q3. |
| Incomplete removal of excess this compound after the first step: The remaining bifunctional linker will react in the second step, leading to undesired products. | Optimize your purification method (SEC, dialysis, or TFF) to ensure complete removal of the excess linker. | |
| Low Yield in Second Conjugation Step | Steric Hindrance: The first biomolecule attached to the linker may be sterically hindering the approach of the second biomolecule. | The PEG2 spacer is designed to minimize steric hindrance. However, if the problem persists, consider using a linker with a longer PEG chain. |
| Low Reactivity of the Second Azide-Molecule: The azide on the second molecule may be in a sterically hindered position or the molecule itself is not very reactive. | Increase the concentration of the second azide-containing molecule and/or increase the reaction time. | |
| Difficulty in Purifying the Final Conjugate | Similar Physicochemical Properties of Reactants and Products: The desired product may be difficult to separate from starting materials or side products. | Optimize your purification method. For HPLC, adjust the gradient. For SEC, ensure the column has the appropriate pore size. Ion-exchange chromatography can be effective if the conjugated molecules have different charges. |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines a general two-step strategy for crosslinking two different azide-containing biomolecules (Molecule A and Molecule B).
Step 1: Formation of the Mono-adduct
-
Prepare Reactants:
-
Dissolve your azide-containing "Molecule A" in an azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound solution to the "Molecule A" solution. The final DMSO concentration should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess this compound linker using size-exclusion chromatography (e.g., a desalting column) or dialysis with an appropriate molecular weight cutoff.
-
Step 2: Conjugation with the Second Molecule
-
Prepare Reactants:
-
Dissolve your azide-containing "Molecule B" in an azide-free buffer.
-
-
Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of "Molecule B" to the purified mono-adduct from Step 1.
-
Incubate at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final conjugate from excess "Molecule B" and any unreacted mono-adduct using an appropriate chromatography method (e.g., SEC, ion-exchange).
-
Visualizations
References
How to improve Dbco-peg2-dbco solubility in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DBCO-PEG2-DBCO in aqueous buffers. It is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A: The this compound molecule has a mixed chemical nature. While the short PEG2 (polyethylene glycol) chain provides some hydrophilicity, the two terminal DBCO (dibenzocyclooctyne) groups are large and hydrophobic.[1][2] This significant hydrophobicity from the DBCO moieties often leads to poor solubility in purely aqueous solutions like phosphate-buffered saline (PBS).
Q2: What is the recommended method for dissolving this compound for use in aqueous solutions?
A: The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your final aqueous buffer.[3] This approach ensures the molecule is fully solvated before its introduction to the aqueous environment, minimizing precipitation.
Q3: What are some suitable water-miscible organic co-solvents for creating a stock solution?
A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for dissolving this compound and similar linkers.[4][5]
Q4: What is the maximum percentage of organic co-solvent I can use in my final aqueous buffer?
A: The final concentration of the organic co-solvent should be kept as low as possible to avoid interfering with biological systems. While some protocols suggest that reactions can proceed in up to 20% DMSO, it is critical to determine the tolerance of your specific cells, proteins, or other biomolecules. Always aim for the lowest concentration that maintains the solubility of your linker.
Q5: Will the organic co-solvent affect my downstream experiment (e.g., cell labeling, bioconjugation)?
A: Yes, organic solvents like DMSO can be toxic to cells at higher concentrations and can sometimes affect protein conformation or reaction kinetics. It is crucial to perform a vehicle control experiment (your aqueous buffer with the same final concentration of the organic solvent but without the DBCO linker) to assess any potential effects on your specific application.
Q6: Are there alternatives if I absolutely cannot use an organic co-solvent?
A: If your experimental system cannot tolerate any organic co-solvents, you may need to consider an alternative crosslinker. Bifunctional DBCO linkers with longer, more hydrophilic PEG chains (e.g., DBCO-PEG4-DBCO, DBCO-PEG8-DBCO) will exhibit significantly better aqueous solubility.
Troubleshooting Guide: Improving this compound Solubility
Problem: The this compound compound is not dissolving or is precipitating out of the aqueous buffer during the experiment.
Solubility Strategy Comparison
| Strategy | Description | Expected Outcome | Key Considerations |
| Direct Dissolution | Adding solid this compound directly to an aqueous buffer (e.g., PBS). | Often results in poor solubility, visible particulates, or an opaque suspension. | Not recommended due to the hydrophobic DBCO groups. Success is highly unlikely at meaningful concentrations. |
| Organic Co-Solvent (Recommended) | Dissolving the solid compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to create a high-concentration stock solution. | Clear stock solution is formed. Subsequent dilution into aqueous buffer should result in a clear final solution. | This is the standard and most effective method. The final co-solvent concentration must be compatible with the biological system. |
| Alternative Solvents | Using other water-miscible solvents like ethanol or acetonitrile. | May improve solubility compared to direct dissolution in buffer, but DMSO/DMF are generally more effective for this class of compounds. | The compatibility of these solvents with the downstream application must be verified. |
| Alternative Reagent | Using a DBCO-PEG-DBCO linker with a longer PEG chain (e.g., PEG4, PEG8). | The longer, more hydrophilic PEG chain significantly enhances direct aqueous solubility. | This requires purchasing a different reagent but can eliminate the need for organic co-solvents entirely. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic co-solvent.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO or DMF
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of solid this compound in a microcentrifuge tube.
-
Add the required volume of DMSO or DMF to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved and the solution is clear.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Store the stock solution appropriately, typically at -20°C, protected from light and moisture.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
Objective: To prepare the final working solution by diluting the organic stock into an aqueous buffer while avoiding precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature
-
Vortex mixer or magnetic stirrer
Procedure:
-
Place the required volume of the target aqueous buffer in a tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise. The rapid mixing is critical to disperse the linker molecules quickly and prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds after adding the stock solution.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for the chosen percentage of co-solvent.
-
Use the final working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Conceptual model of a co-solvent improving solubility.
References
Technical Support Center: Preventing Aggregation During Protein Labeling with Dbco-peg2-dbco
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with the homobifunctional linker, Dbco-peg2-dbco.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using a homobifunctional linker like this compound?
Protein aggregation during labeling with this compound can be attributed to several factors:
-
Intermolecular Crosslinking: The primary cause of aggregation with homobifunctional linkers is the formation of uncontrolled covalent bonds between multiple protein molecules, leading to large, insoluble complexes.[1]
-
Increased Hydrophobicity: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. The introduction of multiple DBCO moieties onto the protein surface can increase its overall hydrophobicity, promoting self-association and aggregation.
-
Conformational Changes: The labeling process can induce conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried. These exposed patches can then interact with other protein molecules, leading to aggregation.[2]
-
Suboptimal Reaction Conditions: Factors such as inappropriate buffer pH, low ionic strength, high protein concentration, and excessive molar ratio of the linker can all contribute to protein instability and aggregation.[3]
-
Initial Sample Quality: The presence of pre-existing aggregates or impurities in the protein sample can act as nucleation sites, accelerating the aggregation process during labeling.
Q2: How can I control the labeling reaction to favor intramolecular crosslinking or controlled dimerization over random aggregation?
Controlling the reaction is key to preventing unwanted aggregation. Here are some strategies:
-
Low Protein Concentration: Performing the labeling reaction at a low protein concentration (e.g., 0.1-1 mg/mL) is the most critical factor in minimizing intermolecular crosslinking.[4] Dilute conditions favor the reaction of the linker with sites on the same protein molecule (intramolecular) or the controlled formation of dimers, rather than large polymers.
-
Step-wise Addition of the Linker: Instead of adding the entire volume of the this compound solution at once, a slow, step-wise addition can help to control the reaction kinetics and reduce the likelihood of uncontrolled crosslinking.
-
Optimized Stoichiometry: Carefully titrating the molar ratio of this compound to the protein is crucial. A lower linker-to-protein ratio will reduce the extent of modification and the probability of intermolecular crosslinking.
Q3: What are the ideal buffer conditions for this compound labeling?
The optimal buffer will depend on the specific protein being labeled. However, some general guidelines apply:
-
pH: The reaction of the NHS esters on the this compound linker with primary amines (lysine residues and the N-terminus) is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[5] However, the stability of the target protein at this pH must be considered.
-
Buffer Composition: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES to avoid quenching the NHS ester reaction.
-
Ionic Strength: The effect of ionic strength is protein-dependent. For some proteins, increasing the salt concentration (e.g., to 150 mM NaCl) can help to screen electrostatic interactions and reduce aggregation.
Q4: What additives can I include in my reaction to prevent aggregation?
Several additives can help to stabilize proteins and prevent aggregation during labeling:
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1 M | Act as osmolytes, stabilizing the native protein structure. |
| Polyols (e.g., Glycerol, Sorbitol) | 5 - 20% (v/v) | Increase solvent viscosity and stabilize the protein. |
| Amino Acids (e.g., Arginine, Proline) | 50 - 500 mM | Can suppress aggregation by interacting with hydrophobic patches. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions. |
Q5: How can I detect and quantify protein aggregation?
Several techniques can be used to assess protein aggregation:
| Technique | Principle | Information Provided |
| Visual Inspection | Observation of turbidity or precipitation. | Qualitative indication of significant aggregation. |
| UV-Vis Spectroscopy | Measures light scattering at 340 nm or 600 nm. | Semi-quantitative measure of large aggregates. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | Quantitative data on the presence and size of aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantitative analysis of monomers, dimers, and higher-order aggregates. |
| Native PAGE | Separates proteins in their native state based on size and charge. | Qualitative assessment of aggregation state. |
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step |
| High Protein Concentration | Decrease the protein concentration to 0.1-1 mg/mL. |
| High Linker-to-Protein Ratio | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio. |
| Rapid Addition of Linker | Add the this compound solution slowly and in a step-wise manner to the protein solution with gentle mixing. |
| Suboptimal Buffer Conditions | Ensure the buffer pH is optimal for protein stability. Screen a range of pH values and ionic strengths. |
| Hydrophobicity of the Linker | Include stabilizing additives such as sugars, polyols, or non-ionic detergents in the reaction buffer. |
Issue 2: No visible precipitation, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.
This suggests the formation of smaller, soluble oligomers.
| Potential Cause | Troubleshooting Step |
| Intermolecular Crosslinking | Further decrease the protein concentration and/or the linker-to-protein ratio. |
| Protein Instability | Optimize buffer conditions by screening different pH values, salts, and stabilizing additives. |
| Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process. |
| Post-labeling Handling | Purify the labeled protein immediately after the reaction to remove unreacted linker and small aggregates. |
Experimental Protocols
Protocol 1: Controlled Labeling of Proteins with this compound to Minimize Aggregation
This protocol outlines a method for labeling proteins with the homobifunctional linker this compound while minimizing the risk of aggregation by utilizing a low protein concentration and a step-wise addition of the linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
Stabilizing additives (optional, see table above)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a low concentration (e.g., 0.5 mg/mL) in an amine-free buffer.
-
If using stabilizing additives, add them to the protein solution and incubate for 15-30 minutes at room temperature.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction (Step-wise Addition):
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess (start with a low molar ratio, e.g., 5:1 linker to protein).
-
Divide the calculated volume of the linker solution into 3-4 equal aliquots.
-
Add the first aliquot of the this compound solution to the protein solution while gently stirring.
-
Incubate for 15-20 minutes at room temperature.
-
Repeat the addition of the remaining aliquots with the same incubation period after each addition.
-
After the final addition, continue to incubate the reaction for a total of 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Analysis:
-
Assess the degree of labeling and the extent of aggregation using appropriate analytical techniques (e.g., SEC, DLS, SDS-PAGE).
-
Protocol 2: Assessment of Protein Aggregation using Size Exclusion Chromatography (SEC)
Materials:
-
Labeled protein sample
-
Unlabeled protein control
-
SEC column appropriate for the size of the protein
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein samples (labeled and unlabeled) through a 0.22 µm syringe filter to remove any large particulates.
-
-
Injection and Separation:
-
Inject a defined volume of the unlabeled protein control onto the column and record the chromatogram. This will establish the elution profile of the monomeric protein.
-
Inject the same volume of the labeled protein sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatograms of the labeled and unlabeled samples.
-
The appearance of new peaks eluting earlier than the monomeric peak indicates the presence of soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates in the labeled sample.
-
Visualizations
Caption: Experimental workflow for controlled protein labeling with this compound.
References
Side reactions of Dbco-peg2-dbco and how to avoid them
Welcome to the Technical Support Center for DBCO-PEG2-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this homobifunctional crosslinker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of two dibenzocyclooctyne (DBCO) groups connected by a short, hydrophilic polyethylene glycol (PEG2) spacer. It is used to link two azide-containing molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This is particularly useful for creating antibody-drug conjugates (ADCs), crosslinking biomolecules, or circularizing nucleic acids.[1]
Q2: What are the primary side reactions when using this compound?
The most common side reactions include:
-
Uncontrolled Crosslinking (Formation of Double Adducts): Since the linker has two reactive DBCO groups, it can react with two separate azide-containing molecules in an uncontrolled manner, leading to a mixture of mono-conjugated, di-conjugated (crosslinked), and unreacted molecules. This is often the primary challenge in using homobifunctional crosslinkers.[1][2]
-
DBCO Degradation: The strained alkyne of the DBCO group can degrade under strongly acidic conditions (pH < 4).[3] It can also react with thiols, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), especially over extended incubation times.
-
Hydrophobicity-Induced Aggregation: The DBCO group is hydrophobic, and conjugation of multiple DBCO-containing linkers to a biomolecule can increase its overall hydrophobicity, potentially leading to aggregation and precipitation.
-
Intramolecular Cyclization: While less common, if the azide-containing molecule also possesses a reactive group that could potentially interact with the second DBCO group on the linker, intramolecular cyclization could occur, preventing the desired crosslinking.
Q3: How can I avoid the formation of uncontrolled crosslinked products (double adducts)?
The most effective strategy is to perform a two-step sequential conjugation :
-
Step 1: Mono-conjugation. React your first azide-containing molecule (Molecule A-N₃) with a molar excess of this compound. This favors the formation of a mono-conjugated intermediate where only one DBCO group has reacted (Molecule A-N₃-Linker-DBCO).
-
Purification. Remove the excess, unreacted this compound linker from the mono-conjugated intermediate. This is a critical step to prevent the remaining free linker from reacting in the next step.
-
Step 2: Crosslinking. React the purified mono-conjugated intermediate with your second azide-containing molecule (Molecule B-N₃) to form the final crosslinked product (Molecule A-N₃-Linker-N₃-Molecule B).
Q4: What is the stability of the this compound linker?
The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged incubation, especially at elevated temperatures, can lead to gradual degradation. For long-term storage, it is recommended to store the reagent as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for a limited time, but repeated freeze-thaw cycles should be avoided. It is always best to prepare aqueous working solutions fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final crosslinked product | Incomplete reaction in either step. | Increase incubation time or temperature (up to 37°C). Optimize the molar ratio of reactants. Ensure the purity and reactivity of your azide-containing molecules. |
| Degradation of the DBCO linker. | Prepare fresh solutions of the linker. Avoid acidic buffers (pH < 6) and the presence of thiols. | |
| Inefficient purification of the mono-conjugated intermediate. | Use a purification method with appropriate size exclusion limits (e.g., SEC, dialysis with a suitable MWCO) to effectively remove the smaller, unreacted linker. | |
| Presence of multiple products (mono-, di-conjugated, and unreacted species) in the final sample | Incomplete reaction in the second step. | Increase the molar excess of the second azide-containing molecule and/or the reaction time. |
| Inefficient removal of excess linker after the first step. | Optimize the purification of the mono-conjugated intermediate. Consider using a different purification method (e.g., HPLC for higher resolution). | |
| Precipitation or aggregation of the conjugate | Increased hydrophobicity due to DBCO conjugation. | Use a DBCO linker with a longer, more hydrophilic PEG spacer if possible. Work with more dilute protein solutions. Add solubility-enhancing excipients like polysorbates (e.g., Tween-20) or sugars to your buffers. |
| No reaction or very slow reaction | Inactive reagents. | Use fresh this compound and azide-containing molecules. Confirm the presence of the azide group on your molecules. |
| Suboptimal reaction conditions. | Ensure the reaction buffer is at a neutral to slightly basic pH (7.0-8.5). Increase the concentration of reactants. |
Experimental Protocols
Protocol 1: Two-Step Sequential Crosslinking of Two Proteins (Protein A and Protein B)
This protocol provides a general framework for the controlled crosslinking of two different azide-containing proteins using this compound.
Materials:
-
Azide-modified Protein A (Protein A-N₃)
-
Azide-modified Protein B (Protein B-N₃)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification tools: Size Exclusion Chromatography (SEC) column or dialysis cassettes (appropriate MWCO)
Step 1: Formation of Mono-conjugated Intermediate (Protein A-Linker-DBCO)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve Protein A-N₃ in Reaction Buffer to a concentration of 1-5 mg/mL.
-
-
Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A-N₃ solution. The final DMSO concentration should be below 10% to avoid protein precipitation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Mono-conjugated Intermediate:
-
Remove the excess unreacted this compound using an appropriate method:
-
Size Exclusion Chromatography (SEC): Use a desalting column or an SEC column with a fractionation range suitable for separating your protein from the small molecule linker.
-
Dialysis: Dialyze the reaction mixture against the Reaction Buffer using a dialysis cassette with a molecular weight cutoff (MWCO) that retains your protein while allowing the small linker to diffuse out. Perform at least two buffer changes over 12-24 hours.
-
-
-
Characterization (Optional but Recommended):
-
Analyze the purified mono-conjugated intermediate by SDS-PAGE to confirm an increase in molecular weight compared to the unconjugated Protein A-N₃.
-
Use UV-Vis spectrophotometry to determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
Step 2: Formation of the Final Crosslinked Product
-
Reagent Preparation:
-
Dissolve Protein B-N₃ in Reaction Buffer to a concentration similar to that of the purified mono-conjugated intermediate.
-
-
Reaction:
-
Combine the purified mono-conjugated intermediate (Protein A-Linker-DBCO) with a 1.5- to 3-fold molar excess of Protein B-N₃.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Final Product:
-
Purify the final crosslinked product (Protein A-Linker-Protein B) from any unreacted mono-conjugated intermediate or Protein B-N₃ using SEC. The crosslinked product will have a higher molecular weight and elute earlier.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE to visualize the higher molecular weight crosslinked species.
-
Further characterization can be performed using techniques like mass spectrometry to confirm the identity of the crosslinked product.
-
Data Summary
Table 1: Recommended Molar Ratios for Two-Step Conjugation
| Reaction Step | Reactant 1 | Reactant 2 | Recommended Molar Ratio (Reactant 1 : Reactant 2) |
| Step 1: Mono-conjugation | This compound | Azide-Molecule A | 5 - 10 : 1 |
| Step 2: Crosslinking | Mono-conjugated Intermediate | Azide-Molecule B | 1 : 1.5 - 3 |
Table 2: Stability of DBCO Group in Aqueous Buffers
| pH | Temperature | Incubation Time | Approximate Stability | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Note: Data is based on a related DBCO-PEG4-acid linker and should be used as a guideline. Stability may vary depending on the specific molecule and buffer components.
Visualizations
Caption: Workflow for the two-step sequential crosslinking using this compound.
Caption: Troubleshooting logic for low yield in this compound crosslinking reactions.
References
DBCO-PEG2-DBCO Reactions: A Technical Guide to Optimizing pH
Welcome to the technical support center for DBCO-based copper-free click chemistry reactions. This guide provides researchers, scientists, and drug development professionals with detailed information on the critical role of pH in the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), particularly for bifunctional linkers like DBCO-PEG2-DBCO. Here you will find answers to frequently asked questions, troubleshooting strategies, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DBCO-azide (SPAAC) reaction?
A1: While the optimal pH can be system-dependent, a neutral to slightly basic pH range of 7.0 to 8.5 is generally recommended for efficient copper-free click chemistry.[1][2] Many standard protocols utilize buffers such as phosphate-buffered saline (PBS) at pH 7.4.[3][4] However, for specific applications like conjugating to primary amines on proteins, a pH range of 7 to 9 is often favored.[5] It is always advisable to perform a small-scale pH optimization experiment for your specific reactants.
Q2: How does an incorrect pH affect my this compound reaction efficiency?
A2: The pH of the reaction mixture can significantly impact the reaction rate and final yield. This is primarily because the charge state of your molecules (protonation or deprotonation) can change with pH, affecting their electronic properties, solubility, and reactivity. Deviating significantly from the optimal range can lead to slow or incomplete reactions.
Q3: Can I perform the reaction in acidic conditions?
A3: It is strongly advised to avoid acidic conditions, especially harsh ones. DBCO and other strained cyclooctynes can be unstable and prone to degradation in highly acidic environments (e.g., trifluoroacetic acid, TFA). This degradation will lead to a significant reduction in your product yield.
Q4: My reaction yield is low. Could pH be the cause?
A4: Yes, a suboptimal pH is a common cause of low reaction yields. If you are experiencing poor efficiency, verifying the pH of your reaction buffer should be a primary troubleshooting step. Other factors to consider include reagent stability, solubility issues, incorrect stoichiometry, and potential steric hindrance.
Q5: Which buffers are recommended for DBCO conjugation reactions?
A5: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all commonly used for SPAAC reactions. Some studies have shown that the choice of buffer can influence reaction kinetics, with HEPES at pH 7 providing higher rates than PBS at the same pH in one instance. Crucially, you must avoid buffers that contain sodium azide , as the azide ions will compete with your target molecule by reacting directly with the DBCO group.
Q6: How does pH affect the stability of the DBCO group itself?
A6: The DBCO group is generally stable in the recommended neutral to slightly basic pH range (pH 6-9). It is stable enough to withstand common deprotection steps using ammonium hydroxide (a base). However, DBCO can degrade under certain intracellular conditions and may be susceptible to degradation at neutral pH in the presence of specific enzymes or reactive species. For long-term storage, it is best to keep DBCO-containing reagents in an environment free from azides and thiols.
Data Summary: pH and Buffer Impact on Reaction Conditions
The following table summarizes recommended pH and buffer conditions for DBCO-azide reactions based on published literature and protocols.
| Parameter | Recommended Range/Condition | Notes | Source(s) |
| Reaction pH | 7.0 - 8.5 | Optimal range for most SPAAC reactions. | |
| 6.0 - 9.0 | Favorable range for conjugations to primary amines. | ||
| 7.4 | Commonly used physiological pH. | ||
| Recommended Buffers | PBS, HEPES, Borate, Carbonate/Bicarbonate | Standard non-amine, non-azide containing buffers. | |
| Buffers to Avoid | Any buffer containing sodium azide or other competing azides. | Azide in the buffer will react with DBCO. | |
| Conditions to Avoid | Strongly acidic conditions (e.g., TFA) | DBCO is known to be unstable in acidic environments. |
Experimental Protocols
Protocol 1: General DBCO-Azide Conjugation
This protocol provides a general guideline for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for your specific system.
-
Reagent Preparation:
-
Dissolve your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve your this compound linker in a compatible, water-miscible organic solvent (e.g., DMSO, DMF) to create a 10-100 mM stock solution. DBCO reagents often have limited aqueous solubility.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing solution.
-
Spike in the this compound stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10-15%) to prevent precipitation, especially when working with proteins.
-
Use a slight molar excess (e.g., 1.5 to 3 equivalents) of one component to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. Higher temperatures generally lead to faster reactions.
-
Protect the reaction from light if any of the components are light-sensitive.
-
-
Monitoring and Purification:
-
The reaction progress can be monitored by observing the decrease in the characteristic DBCO absorbance at ~309 nm.
-
Purify the final conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Protocol 2: pH Optimization for a Novel DBCO Reaction
Use this protocol to determine the optimal pH for your specific DBCO-azide pairing.
-
Buffer Preparation: Prepare a set of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Use the same buffer system (e.g., phosphate or HEPES) for all conditions to avoid introducing other variables.
-
Parallel Reactions: Set up multiple small-scale reactions in parallel, one for each pH condition. Ensure all other parameters (reactant concentrations, temperature, reaction volume) are identical across all reactions.
-
Time-Course Analysis: At designated time points (e.g., 1, 2, 4, 8, and 12 hours), take an aliquot from each reaction.
-
Quenching (Optional): If necessary, quench the reaction in the aliquots by adding a large excess of a small molecule azide or by rapid freezing.
-
Analysis: Analyze the aliquots using a suitable technique (e.g., HPLC, LC-MS, SDS-PAGE) to quantify the amount of product formed.
-
Determine Optimum: Plot the product yield versus time for each pH. The pH condition that results in the fastest reaction rate and/or highest final yield is the optimum for your system.
Visual Guides
The following diagrams illustrate key workflows and relationships relevant to this compound reactions.
Caption: Troubleshooting workflow for low yield in a DBCO-azide reaction.
Caption: Relationship between environmental pH and DBCO stability/reactivity.
Caption: Logical workflow for a bifunctional this compound crosslinking reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Challenges in the In Vivo Application of DBCO-PEG2-DBCO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Dibenzocyclooctyne-PEG2-Dibenzocyclooctyne (DBCO-PEG2-DBCO) in in vivo studies. This resource is designed to assist researchers in overcoming common challenges and optimizing their experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a this compound linker for in vivo applications?
A1: The this compound linker offers several key advantages for in vivo studies:
-
Bioorthogonality: The DBCO groups react specifically with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not interfere with native biological processes.[1] This high specificity minimizes off-target reactions within a complex biological environment.
-
Copper-Free Reaction: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it suitable for use in living organisms.[2]
-
PEGylation Benefits: The Polyethylene Glycol (PEG) spacer enhances the hydrophilicity and solubility of the conjugated molecule in aqueous environments.[3][4] PEGylation is also known to:
-
Increase circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system (RES).[5]
-
Decrease immunogenicity of the conjugated molecule.
-
Improve tumor accumulation of nanoparticles through the enhanced permeability and retention (EPR) effect.
-
Q2: What are the known stability issues with DBCO linkers in a biological environment?
A2: While advantageous, DBCO linkers can exhibit instability under certain in vivo conditions:
-
Susceptibility to Reducing Agents: DBCO is known to be unstable in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction with Thiols: DBCO can react with thiols, such as the abundant intracellular antioxidant glutathione (GSH). This can lead to linker degradation and off-target labeling. The half-life of DBCO in the presence of GSH has been reported to be significantly shorter than that of other linkers like BCN.
-
Hydrophobicity-Induced Issues: The hydrophobic nature of the DBCO moiety can lead to aggregation of conjugated proteins. It has also been shown to contribute to complement activation, which can trigger an immune response and lead to rapid clearance of the conjugate from circulation.
Q3: How does the PEG chain length in a DBCO-PEG linker affect its in vivo performance?
A3: The length of the PEG chain is a critical parameter that can significantly impact the pharmacokinetic profile of the conjugate:
-
Longer PEG Chains (e.g., >10 kDa): Generally lead to a longer circulation half-life and reduced clearance. They are more effective at shielding the conjugated molecule from opsonization and uptake by the RES. However, very long PEG chains can sometimes lead to steric hindrance, potentially reducing the binding affinity of a targeting ligand to its receptor.
-
Shorter PEG Chains (e.g., PEG2, PEG4, PEG8): May result in faster blood clearance compared to their non-PEGylated counterparts or conjugates with longer PEG chains. This can be advantageous in applications like immuno-PET imaging, where rapid clearance of the unbound agent is desirable to achieve a high tumor-to-background ratio.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No In Vivo Click Reaction Efficiency | 1. Degradation of DBCO linker: Exposure to reducing agents or thiols in vivo. 2. Steric Hindrance: The target azide may be inaccessible. 3. Low Reactant Concentration: Insufficient local concentration of the DBCO-conjugate and the azide-tagged target at the site of interest. 4. Incorrect Stoichiometry: Suboptimal ratio of DBCO-conjugate to the azide-tagged molecule. | 1. Linker Stability: If possible, choose a more stable linker like BCN for environments with high concentrations of reducing agents. 2. Optimize Linker Length: Use a longer PEG linker to extend the DBCO group further from the carrier molecule. 3. Increase Dose/Concentration: Carefully increase the administered dose of the DBCO-conjugate, monitoring for any toxicity. 4. Titrate Reactants: Perform in vitro experiments to determine the optimal molar ratio before moving to in vivo studies. A 1.5 to 3-fold molar excess of the DBCO-conjugate is often recommended. |
| High Background Signal in In Vivo Imaging | 1. Non-specific Binding: The DBCO-conjugate may be accumulating in non-target tissues due to its physicochemical properties. 2. Autofluorescence: Endogenous fluorophores in tissues can interfere with the signal. 3. Inefficient Clearance: Slow clearance of the unbound imaging agent. | 1. Blocking: Consider co-administration of a non-labeled control molecule to block non-specific uptake sites. 2. Use Near-Infrared (NIR) Dyes: NIR fluorophores generally have lower background autofluorescence in tissues. 3. Optimize Imaging Timepoint: Acquire images at later time points to allow for clearance of the unbound agent. 4. Quench Endogenous Activity: For enzymatic reporters, ensure appropriate blocking steps are included. |
| Rapid Clearance of the DBCO-Conjugate | 1. Immunogenicity: The DBCO moiety or the PEG linker itself can elicit an immune response, leading to rapid clearance by the RES. 2. Complement Activation: The hydrophobicity of DBCO can trigger the complement cascade. 3. Physicochemical Properties: The overall size, charge, and hydrophobicity of the conjugate may promote rapid clearance. | 1. Check for Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can accelerate clearance. Consider using alternative polymers if this is a known issue. 2. Modify Surface Properties: Co-formulate with more hydrophilic molecules to mask the hydrophobic DBCO. 3. Optimize PEGylation: A higher density and longer PEG chains can better shield the conjugate from immune recognition. |
| Observed In Vivo Toxicity | 1. Complement Activation-Related Pseudoallergy (CARPA): Rapid infusion of some PEGylated nanoparticles can trigger this acute reaction. 2. Off-target Effects: The conjugate may have unintended biological interactions. 3. Payload Toxicity: If the this compound is part of a drug conjugate, the payload itself may be causing toxicity. | 1. Slow Infusion Rate: Administer the conjugate slowly to minimize the risk of CARPA. 2. Dose Escalation Study: Start with a low dose and gradually increase it to determine the maximum tolerated dose (MTD). 3. Thorough Characterization: Ensure the purity of the conjugate and characterize any potential degradation products. |
Section 3: Data Presentation
Table 1: Comparative In Vitro and In Vivo Stability of Different Linkers
| Linker Type | Condition | Half-life | Reference |
| DBCO | 1 mM Glutathione (GSH) | 71 minutes | |
| BCN | 1 mM Glutathione (GSH) | ~6 hours | |
| Maleimide | 1 mM Glutathione (GSH) | 4 minutes | |
| Maleimide-PEG | 1 mM Glutathione (GSH), 37°C, 7 days | <70% remaining | |
| Mono-sulfone-PEG | 1 mM Glutathione (GSH), 37°C, 7 days | >90% remaining | |
| DBCO-IgG Conjugate | 4°C or -20°C, 4 weeks | 3-5% loss of reactivity |
Table 2: Effect of PEGylation on In Vivo Pharmacokinetics
| Molecule | PEG Modification | In Vivo Half-life | Key Finding | Reference |
| Poly l-lysine Dendrimer (<20 kDa) | PEGylated | 1-10 hours | Rapid renal clearance. | |
| Poly l-lysine Dendrimer (>30 kDa) | PEGylated | 1-3 days | Reduced renal clearance and extended half-life. | |
| rhTIMP-1 | None | 1.1 hours | Rapid clearance. | |
| rhTIMP-1 | 20 kDa PEG | 28 hours | PEGylation significantly extends half-life. | |
| Trastuzumab | None | - | Slower blood clearance. | |
| Trastuzumab | Short PEG8 | - | Faster blood clearance. | |
| Cocaine Esterase | None (10 mg/kg) | 2.1 hours | Dose-dependent half-life. | |
| Cocaine Esterase | PEGylated (10 mg/kg) | 16.4 hours | PEGylation significantly prolongs half-life. | |
| dAb-TNFα | None | 5 minutes | Very rapid clearance. | |
| dAb-TNFα | Mono-PEGylated | 4.8 hours | Significant increase in half-life. | |
| dAb-TNFα | Di-PEGylated | 18 hours | Further increase in half-life with more PEGylation. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a this compound Conjugated Antibody in a Mouse Model
This protocol provides a general framework. Specific parameters such as dosage, administration route, and monitoring schedule should be optimized for each specific antibody conjugate and experimental goal.
-
Formulation of the DBCO-Conjugate:
-
If the conjugate is lyophilized, reconstitute it in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as phosphate-buffered saline (PBS) or 0.9% saline.
-
For hydrophobic conjugates, a formulation containing co-solvents may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is 10% DMSO and 90% corn oil for oral or subcutaneous administration.
-
Ensure the final concentration of any organic solvents is below toxic levels.
-
Filter the final formulation through a 0.22 µm sterile filter before injection.
-
-
Animal Handling and Administration:
-
Use appropriate animal handling techniques in accordance with institutional guidelines.
-
For intravenous (IV) administration, the tail vein is commonly used in mice.
-
The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
Administer the formulation slowly to prevent adverse reactions.
-
-
Dosing:
-
The optimal dose must be determined empirically. Start with a dose based on in vitro efficacy data and literature values for similar conjugates.
-
A typical dose for an antibody conjugate might range from 1 to 10 mg/kg.
-
-
Monitoring:
-
After administration, monitor the animals for any signs of toxicity, such as changes in weight, behavior, or activity level.
-
For efficacy studies in a tumor model, measure tumor volume regularly (e.g., 2-3 times per week).
-
For pharmacokinetic studies, collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h, 48h, etc.) to determine the concentration of the conjugate in circulation.
-
-
Biodistribution and Imaging:
-
For in vivo imaging, acquire images at predetermined time points using an appropriate imaging modality (e.g., fluorescence imaging, PET).
-
At the end of the study, euthanize the animals and harvest organs of interest (e.g., tumor, liver, spleen, kidneys, lungs) to determine the biodistribution of the conjugate. This can be done by measuring the fluorescence or radioactivity in each organ or by techniques like LC-MS.
-
Section 5: Visualizations
References
- 1. Pre-treatment with high molecular weight free PEG effectively suppresses anti-PEG antibody induction by PEG-liposomes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-PEG4-DBCO | PEG analogue | CAS# 2182601-68-7 | InvivoChem [invivochem.com]
- 4. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing Dbco-peg2-dbco Click Chemistry
Welcome to our technical support center for Dbco-peg2-dbco click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the kinetics and success of your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It contains two dibenzocyclooctyne (DBCO) groups at either end of a short polyethylene glycol (PEG) spacer. This reagent is used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, to link two azide-containing molecules.[1][2] The PEG spacer enhances solubility in aqueous solutions.[1]
Q2: What are the main challenges when using a homobifunctional crosslinker like this compound?
The primary challenge is controlling the product distribution. When reacting this compound with two different azide-containing molecules (Azide-A and Azide-B), a statistical mixture of products can be formed:
-
Desired Heterodimer: Azide-A — this compound — Azide-B
-
Homodimer A: Azide-A — this compound — Azide-A
-
Homodimer B: Azide-B — this compound — Azide-B
-
Mono-adducts: Azide-A — this compound or Azide-B — this compound (if the reaction is incomplete)
Separating these different species can be challenging, making stoichiometric control and reaction strategy crucial.
Q3: How can I favor the formation of the heterodimer (A-linker-B)?
A sequential, two-step reaction is the most effective strategy to maximize the yield of the desired heterodimer.[1] This involves:
-
Reacting your first azide-containing molecule (Azide-A) with a molar excess of this compound. This promotes the formation of the mono-adduct (Azide-A — this compound).
-
Purifying the mono-adduct from the excess this compound.
-
Reacting the purified mono-adduct with your second azide-containing molecule (Azide-B).
This approach minimizes the formation of homodimers.[1]
Q4: What are the typical reaction conditions for Dbco-azide click chemistry?
DBCO-azide reactions are generally robust and can proceed under a range of conditions:
| Parameter | Recommended Conditions | Notes |
| Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates. For sensitive biomolecules, 4°C overnight is a good starting point. |
| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. Buffers should be free of primary amines (like Tris) if using an NHS-ester activated DBCO reagent for a preceding labeling step. |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. If your DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. |
| Reaction Time | 2 - 24 hours | Reaction time depends on concentration, temperature, and the specific reactants. Reactions are often complete within 4-12 hours at room temperature. |
Q5: How can I monitor the progress of my this compound reaction?
The DBCO group has a characteristic UV absorbance at approximately 309 nm. You can monitor the reaction progress by observing the decrease in this absorbance as the DBCO groups are consumed in the click reaction. However, with a bifunctional linker, the disappearance of the 309 nm peak only indicates that both DBCO groups have reacted; it does not distinguish between the formation of homo- or heterodimers. Therefore, chromatographic methods like HPLC or electrophoretic methods like SDS-PAGE are necessary to analyze the product distribution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Degraded Reagents: DBCO reagents can be sensitive to moisture and oxidation. | - Use fresh reagents. - Allow the DBCO reagent vial to equilibrate to room temperature before opening to prevent condensation. - Store DBCO reagents at -20°C, protected from light and moisture. |
| Suboptimal Reaction Conditions: Incorrect temperature, pH, or reactant concentrations. | - Increase the concentration of your reactants. The reaction rate is dependent on the concentration of both the DBCO and azide partners. - Optimize the reaction temperature. While the reaction proceeds at a range of temperatures, increasing it to 25°C or 37°C can improve the rate. - Ensure your reaction buffer is within the optimal pH range (7.0-8.5). | |
| Presence of Interfering Substances: Buffers containing sodium azide will react with the DBCO group. | - Avoid using buffers containing sodium azide. If necessary, remove it by dialysis or buffer exchange before starting the click reaction. | |
| Formation of multiple products (homo- and heterodimers) | One-step reaction with both azides: Adding both azide-containing molecules to the this compound linker simultaneously will inevitably lead to a mixture of products. | - Employ a sequential, two-step reaction strategy as described in the FAQs and the detailed protocol below. |
| Incorrect stoichiometry in the first step of a sequential reaction: Using an insufficient excess of this compound will result in unreacted Azide-A, which can lead to the formation of Homodimer A in the second step. | - Use a significant molar excess (e.g., 5- to 10-fold) of this compound in the first reaction to drive the formation of the mono-adduct. | |
| Difficulty in purifying the desired product | Similar physicochemical properties of the products: The desired heterodimer and the undesired homodimers may have very similar sizes and charges, making them difficult to separate. | - Optimize your purification method. For HPLC, try different column chemistries (e.g., size exclusion, ion exchange, reverse phase) and gradient conditions. - If possible, introduce a purification tag (e.g., His-tag, Biotin) onto one of your azide-containing molecules to facilitate affinity purification. |
| High background or non-specific binding in assays | Hydrophobic interactions: The DBCO group is hydrophobic and can contribute to non-specific binding. | - Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to your wash buffers. - Increase the stringency and number of your washing steps. - Include a blocking step (e.g., with BSA) in your experimental workflow. |
Experimental Protocols
Protocol 1: Two-Step Heterodimeric Crosslinking using this compound
This protocol outlines a general strategy for crosslinking two different azide-containing biomolecules (Biomolecule-A-Azide and Biomolecule-B-Azide). Optimization of concentrations and reaction times may be necessary for your specific molecules.
Materials:
-
Biomolecule-A-Azide
-
Biomolecule-B-Azide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC with a suitable column, spin desalting columns)
Step 1: Formation of the Mono-adduct (Biomolecule-A — Linker)
-
Prepare Reagents:
-
Dissolve Biomolecule-A-Azide in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
First Click Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the Biomolecule-A-Azide solution.
-
Note: The final concentration of the organic solvent should ideally be kept below 10% to avoid precipitation of biomolecules.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Mono-adduct:
-
Remove the excess unreacted this compound and any unreacted Biomolecule-A-Azide.
-
Size-exclusion chromatography (SEC) or dialysis are suitable methods for this purification step.
-
Analyze the fractions (e.g., by SDS-PAGE or HPLC) to identify and pool the fractions containing the mono-adduct.
-
Step 2: Formation of the Heterodimer (Biomolecule-A — Linker — Biomolecule-B)
-
Prepare Reagents:
-
Dissolve the purified and lyophilized mono-adduct in the reaction buffer.
-
Dissolve Biomolecule-B-Azide in the reaction buffer.
-
-
Second Click Reaction:
-
Add a 1.5- to 3-fold molar excess of Biomolecule-B-Azide to the mono-adduct solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final heterodimer from unreacted mono-adduct and excess Biomolecule-B-Azide using a suitable chromatographic method (e.g., SEC, ion-exchange chromatography).
-
Characterize the final product by SDS-PAGE, HPLC, and/or mass spectrometry to confirm its identity and purity.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in this compound click chemistry reactions.
Experimental Workflow for Two-Step Heterodimer Formation
Caption: A sequential workflow for the synthesis of a heterodimer using a homobifunctional this compound crosslinker.
Signaling Pathway of Product Formation
References
Technical Support Center: Minimizing Non-specific Binding with Dbco-peg2-dbco
Welcome to the technical support center for minimizing non-specific binding (NSB) when using Dbco-peg2-dbco and other DBCO-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound?
A1: Non-specific binding involving this compound linkers is typically caused by a combination of factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group itself is hydrophobic and can interact with hydrophobic regions of proteins or other biomolecules. While the PEG linker is intended to increase hydrophilicity, it can still have some hydrophobic character.[1]
-
Electrostatic Interactions: Charged molecules in your sample can non-specifically bind to oppositely charged surfaces or biomolecules.[1]
-
Thiol Reactivity: The strained alkyne of the DBCO group can react with free sulfhydryl groups (thiols) on cysteine residues in an azide-independent manner, leading to off-target labeling.[2][3]
-
Reagent Aggregation: At high concentrations or in suboptimal buffer conditions, DBCO-containing reagents or their conjugates can form aggregates, which may precipitate and bind non-specifically.[1]
Q2: How does the PEG linker in this compound affect non-specific binding?
A2: The polyethylene glycol (PEG) linker has a dual role. Its primary function is to increase the hydrophilicity and solubility of the molecule it's attached to. This generally helps to reduce non-specific binding by creating a hydration shell that repels other proteins. However, the ethylene glycol units can also have some non-specific interactions with proteins and cell surfaces. The key is to use a PEG linker of appropriate length; a short chain like PEG2 is generally effective at improving solubility without introducing significant non-specific interactions.
Q3: Can the DBCO group react with anything other than azides?
A3: Yes. While the reaction between DBCO and an azide (SPAAC) is highly specific, the DBCO group can react with free thiol groups (e.g., from cysteine residues) in what is known as a thiol-yne reaction. This is a common source of off-target labeling and non-specific binding.
Troubleshooting Guides
Problem: High background signal in fluorescence microscopy, flow cytometry, or plate-based assays.
This often indicates that your DBCO-conjugated molecule is binding to unintended targets or surfaces.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as 0.05-0.1% Tween-20 or Triton X-100, to your washing and incubation buffers to disrupt hydrophobic binding. |
| Electrostatic Interactions | Increase the salt concentration of your buffers (e.g., 150-500 mM NaCl) to shield ionic interactions. Adjust the buffer pH to be at least 1-2 units away from the isoelectric point (pI) of your protein to ensure it is charged and less prone to aggregation at its pI. |
| Insufficient Blocking | Implement or optimize a blocking step. Incubate your sample with a blocking agent before adding the DBCO-conjugate. Increase the concentration and/or duration of the blocking step (e.g., 1-5% BSA for 1-2 hours at room temperature or overnight at 4°C). |
| Thiol-yne Side Reaction | If your target molecule does not contain a free thiol for conjugation, consider blocking free thiols on other components of your sample. This can be done by treating the sample with a thiol-reactive compound like iodoacetamide (IAA) after an initial reduction step with DTT. |
| Reagent Aggregation | Filter your DBCO-conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. Consider using a DBCO reagent with a more hydrophilic PEG linker to improve solubility. |
Problem: Low yield of the desired conjugate.
Low conjugation efficiency can sometimes be mistaken for high non-specific binding due to the appearance of multiple unreacted species.
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling | Optimize the molar ratio of the DBCO reagent to your target molecule. A 5- to 20-fold molar excess of the linker is a good starting point for initial labeling. For the final click reaction, a 2-4 fold molar excess of the DBCO-molecule to the azide-molecule is often recommended. |
| Suboptimal Reaction Conditions | Ensure the reaction buffer is free of primary amines (e.g., Tris) if using an NHS-ester DBCO reagent, and free of azides which can react with the DBCO group. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C), with incubation times ranging from less than 12 hours to 24 hours for larger molecules. |
| Reagent Instability | Prepare solutions of reactive DBCO reagents (e.g., DBCO-NHS ester) immediately before use. Store stock solutions in an anhydrous solvent like DMSO and keep them frozen when not in use. |
Data Presentation: Effectiveness of Common Blocking Agents
The following table summarizes the typical concentrations and effectiveness of various blocking agents in reducing non-specific binding in immunoassays. The actual performance will vary depending on the specific experimental system.
| Blocking Agent | Typical Concentration | Reported NSB Reduction | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 50 - 80% | A widely used and effective general protein blocker. Fatty acid-free BSA may offer superior blocking performance. |
| Non-fat Dry Milk | 1 - 5% (w/v) | 60 - 85% | Cost-effective, but may interfere with certain antibody-based or biotin-avidin systems due to the presence of phosphoproteins and biotin. |
| Normal Serum | 5 - 10% (v/v) | 70 - 90% | Particularly effective in blocking Fc receptor-mediated binding in immunoassays. Use serum from the same species as the secondary antibody. |
| Tween-20 | 0.05 - 0.1% (v/v) | 40 - 70% | A non-ionic detergent that reduces hydrophobic interactions. Often used in combination with a protein blocker. |
| BSA + Tween-20 | 1% BSA + 0.05% Tween-20 | 80 - 95% | A combination of a protein blocker and a detergent is often the most effective strategy for minimizing multiple types of non-specific interactions. |
| Casein | 0.1 - 1% (w/v) | >90% | Can be more effective than other protein blockers. Its effectiveness is attributed to its content of small molecular weight proteins. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Blocking Conditions
This protocol is designed to empirically determine the most effective blocking agent for your specific assay.
-
Prepare a Panel of Blocking Buffers:
-
Buffer A: Standard assay buffer (e.g., PBS) - Negative Control
-
Buffer B: 1% BSA in standard buffer
-
Buffer C: 3% BSA in standard buffer
-
Buffer D: 0.1% Tween-20 in standard buffer
-
Buffer E: 1% BSA + 0.05% Tween-20 in standard buffer
-
Buffer F: 1% Casein in standard buffer
-
-
Prepare Your Substrate:
-
For plate-based assays, coat the wells with your target molecule and include negative control wells without the target.
-
For cell-based assays, seed and treat your cells as per your standard protocol.
-
For particle-based assays, prepare your beads or particles.
-
-
Washing:
-
Wash the substrate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of each prepared blocking buffer to a set of wells/tubes.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Repeat the washing step as in step 3.
-
-
Incubation with DBCO-conjugate:
-
Add your this compound conjugated detection molecule to all samples (including negative controls) and incubate according to your standard protocol.
-
-
Final Washes:
-
Perform a final series of 3-5 washes with the wash buffer.
-
-
Detection and Analysis:
-
Develop the signal and measure the output. The most effective blocking buffer will be the one that provides the lowest signal in the negative control samples while maintaining a strong signal in the positive samples.
-
Visualizations
Caption: Troubleshooting logic for non-specific binding.
Caption: Experimental workflow for minimizing NSB.
References
Effect of temperature on Dbco-peg2-dbco reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dbco-peg2-dbco, a homobifunctional crosslinker used in copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a reaction involving this compound?
The optimal temperature for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction using this compound depends on the specific molecules being conjugated and their stability. Generally, the reaction is efficient within a temperature range of 4°C to 37°C.[1] Higher temperatures lead to a faster reaction rate. For sensitive biomolecules, it is advisable to perform the reaction at 4°C, although this may necessitate a longer incubation period to achieve a satisfactory yield.[2][3][4] In some cases, for less sensitive molecules, the temperature can be elevated to 50°C to expedite the reaction.[5]
Q2: How does temperature quantitatively affect the reaction rate?
The reaction rate of SPAAC, the underlying chemistry of this compound reactions, is temperature-dependent. An increase in temperature generally results in a higher reaction rate constant (k). Below is a summary of reported reaction rate constants for DBCO-azide reactions at different temperatures. Note that the specific rate will vary depending on the reactants, solvent, and pH.
| Temperature (°C) | Reactants | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 25 | sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32 - 0.85 |
| 37 | sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | Rate constants increase with temperature |
| 25 | sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 |
| 37 | 4-(azidomethyl)-N,N-dimethylaniline and DBCO-PEG4 | DMSO | 0.57 |
| 0 - 60 | General DBCO-azide | Acetonitrile/DMSO | Rate constants are measurable across this range |
This table summarizes data from multiple sources for general DBCO-azide reactions, as specific kinetic data for this compound was not available. The trend of increasing reaction rate with temperature is directly applicable.
Q3: What is a typical reaction time for a this compound crosslinking experiment?
Typical reaction times for DBCO-azide conjugations range from 2 to 12 hours at room temperature (20-25°C). For reactions conducted at 4°C, an overnight incubation (12-24 hours) is often recommended to ensure high conjugation efficiency. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the decrease in DBCO absorbance at approximately 310 nm.
Q4: What are the recommended solvents and buffers for this compound reactions?
This compound reactions are compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biological applications, aqueous buffers are preferred. If the azide-containing molecule has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO first and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation. Amine-free buffers such as PBS, HEPES, and carbonate/bicarbonate at a pH range of 7-9 are recommended. Crucially, avoid buffers containing sodium azide , as it will compete with the azide-functionalized target molecule for reaction with the DBCO groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no crosslinking product | Suboptimal reaction temperature: The reaction may be too slow at a low temperature. | Increase the reaction temperature to room temperature or 37°C if the biomolecules are stable at these temperatures. |
| Insufficient reaction time: The incubation period may be too short, especially at lower temperatures. | Increase the incubation time. For reactions at 4°C, incubate overnight or longer. | |
| Incorrect molar ratio of reactants: An inappropriate ratio of this compound to the azide-containing molecules can lead to incomplete crosslinking. | Optimize the molar ratio of the reactants. A common starting point is a 1:2 molar ratio of this compound to the azide-functionalized molecule. | |
| Degraded this compound: The DBCO groups are sensitive to oxidation and moisture. | Use a fresh vial of the crosslinker. Ensure proper storage at -20°C and bring the vial to room temperature before opening to prevent condensation. | |
| Presence of competing azides: Sodium azide in the buffer will react with the DBCO groups. | Ensure all buffers are free of sodium azide. Perform a buffer exchange if necessary. | |
| Formation of intramolecular cyclized product or polymers instead of desired crosslinked product | Concentration of reactants: At low concentrations, the probability of the two ends of the this compound reacting with the same molecule (intramolecular) or with each other (polymerization) increases relative to the desired intermolecular crosslinking. | Work at the highest possible concentration of your reactants to favor intermolecular reactions. |
| Stoichiometry: An excess of the bifunctional linker can lead to the formation of singly-modified molecules that cannot be crosslinked. | Use a stoichiometric amount or a slight excess of the azide-containing molecules relative to the DBCO groups on the linker. | |
| One-step addition: Adding all components at once can lead to a mixture of products. | Consider a two-step reaction. First, react one azide-containing molecule with a molar excess of this compound. Purify the mono-conjugated product, and then add the second azide-containing molecule. | |
| Precipitation during the reaction | Poor solubility of reactants: One or more components may not be sufficiently soluble in the reaction buffer. | If a reactant is dissolved in an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low (e.g., <20%). The PEG spacer in this compound is designed to improve water solubility. |
| Protein denaturation: The organic co-solvent or other reaction conditions may be causing the protein to precipitate. | Reduce the percentage of organic solvent. Ensure the pH of the buffer is appropriate for the protein's stability. |
Experimental Protocols
Protocol for Crosslinking Two Azide-Modified Proteins with this compound
This protocol provides a general guideline for crosslinking two different azide-modified proteins (Protein-A-Azide and Protein-B-Azide) using this compound. Optimization may be required for specific proteins.
Materials:
-
Protein-A-Azide
-
Protein-B-Azide
-
This compound
-
Reaction Buffer: Amine- and azide-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Desalting columns for buffer exchange and purification
Procedure:
-
Preparation of Reactants:
-
Ensure both Protein-A-Azide and Protein-B-Azide are in the Reaction Buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Crosslinking Reaction (Two-Step Approach - Recommended):
-
Step 1: Mono-conjugation
-
In a microcentrifuge tube, combine Protein-A-Azide with a 5 to 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Step 2: Crosslinking
-
To the purified mono-conjugated Protein-A-DBCO, add Protein-B-Azide at a 1:1 to 1:1.5 molar ratio (Protein-A-DBCO to Protein-B-Azide).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
-
Purification of the Crosslinked Product:
-
The final crosslinked product can be purified from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the size and properties of the conjugate.
-
-
Characterization:
-
Analyze the reaction products by SDS-PAGE. The crosslinked product should have a higher molecular weight than the individual protein components.
-
Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked product.
-
Visualizations
Caption: Experimental workflow for the two-step crosslinking of two azide-modified proteins using this compound.
Caption: Troubleshooting logic for low or no crosslinking product in a this compound reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Dbco-peg2-dbco Conjugation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of linker molecules is a critical checkpoint. This guide provides an objective comparison of mass spectrometry techniques for the validation of Dbco-peg2-dbco, a bifunctional linker essential for copper-free click chemistry applications. Supported by established methodologies, this document outlines the experimental data and protocols necessary for confident characterization.
Performance Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is pivotal for the successful validation of this compound. The choice depends on the specific information required, the complexity of the conjugated molecule, and available instrumentation. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization-Time of Flight (ESI-TOF) and Orbitrap are generally preferred for their accuracy and ability to resolve complex spectra.
| Feature | ESI-MS (e.g., Q-TOF, Orbitrap) | MALDI-TOF MS |
| Primary Information | Precise mass measurement, determination of molecular formula, structural elucidation through fragmentation (MS/MS).[1] | Accurate average molecular weight, determination of polymer distribution.[2] |
| Resolution & Accuracy | High to very high, enabling confident identification of small mass shifts.[3] | Moderate to high, suitable for larger molecules and polymers. |
| Sample Preparation | Requires sample to be in solution, often coupled with liquid chromatography (LC) for separation.[3] | Sample is co-crystallized with a matrix on a target plate.[2] |
| Ionization Process | Soft ionization, suitable for fragile molecules and non-covalent complexes. | Soft ionization, but can sometimes induce fragmentation. |
| Throughput | Can be automated with an LC system for higher throughput. | Generally lower throughput due to manual sample spotting. |
| Application for this compound | Ideal for accurate mass determination of the linker itself and its conjugates, and for identifying any impurities or degradation products. | Useful for rapid screening and confirming the presence of the molecule. |
Experimental Protocol: Validation of this compound by LC-ESI-MS
This protocol outlines a standard procedure for the validation of this compound using a high-resolution Liquid Chromatography-Electrospray Ionization-Mass Spectrometer (LC-ESI-MS), such as a Q-TOF or Orbitrap instrument.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. The final concentration should be in the range of 100 µg/mL to 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Method:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range that comfortably includes the expected mass of this compound (e.g., m/z 100-1000).
-
Data Acquisition: Acquire data in full scan mode. If further structural confirmation is needed, data-dependent acquisition (DDA) can be used to trigger MS/MS fragmentation of the most intense ions.
4. Data Analysis:
-
Process the raw data using the instrument's software.
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the experimental monoisotopic mass of the molecule.
-
Compare the experimental mass to the theoretical mass. A mass accuracy of <5 ppm is generally expected with modern HRMS instruments.
Data Presentation: Expected vs. Observed Mass
The validation of this compound relies on the close agreement between the theoretical and experimentally determined molecular weights.
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C44H42N4O6 | - |
| Molecular Weight (Monoisotopic) | 722.3053 g/mol | 722.3050 g/mol |
| Adducts (e.g., [M+H]+, [M+Na]+) | 723.3132 g/mol , 745.2951 g/mol | 723.3129 g/mol , 745.2948 g/mol |
| Mass Accuracy | - | < 5 ppm |
Note: Observed values are illustrative and will vary depending on the specific instrumentation and experimental conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the validation process for this compound using LC-MS.
References
A Head-to-Head Comparison: Dbco-peg2-dbco Versus Other Bifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of complex biomolecular conjugates, influencing everything from reaction efficiency to the stability and efficacy of the final product. This guide provides an objective comparison of Dbco-peg2-dbco, a homobifunctional linker featuring a short polyethylene glycol (PEG) spacer, against other common classes of bifunctional PEG linkers. We present available experimental data and detailed methodologies to inform the selection of the optimal linker for specific research and therapeutic applications.
At the forefront of bioconjugation, dibenzocyclooctyne (DBCO) linkers have gained prominence for their role in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] this compound, with its two terminal DBCO groups separated by a two-unit PEG chain, is designed for the crosslinking of two azide-modified molecules. Its performance characteristics, particularly in comparison to other bifunctional linkers, are crucial for its effective application.
Quantitative Performance Comparison
The selection of a bifunctional linker is often a balance between reaction kinetics, conjugation efficiency, stability, and the desired physicochemical properties of the final conjugate. The following tables summarize key quantitative parameters for this compound and other representative bifunctional PEG linkers based on available data and general principles of bioconjugation.
Table 1: Reaction Kinetics and Efficiency of Bifunctional PEG Linkers
| Linker Type | Reactive Groups | Typical Second-Order Rate Constant (k₂) | Reported Conjugation Efficiency/Yield | Key Considerations |
| This compound | DBCO + DBCO | ~10⁻² to 1 M⁻¹s⁻¹ (for DBCO-azide reaction)[4] | High to near-quantitative[5] | Reaction rate is dependent on the concentration of both azide-containing molecules. Potential for intramolecular cyclization if a single molecule has two azide groups. |
| Heterobifunctional DBCO-PEG-NHS Ester | DBCO + NHS Ester | DBCO-azide: ~10⁻² to 1 M⁻¹s⁻¹; NHS-amine: slower | High, often reported as "quantitative" | Two-step reaction allows for controlled, sequential conjugation. |
| Heterobifunctional Maleimide-PEG-NHS Ester | Maleimide + NHS Ester | Maleimide-thiol reaction is generally fast | High | Maleimide-thiol linkage can be susceptible to retro-Michael reaction, leading to potential instability. |
| **Homobifunctional NHS Ester (e.g., BS(PEG)₂) ** | NHS Ester + NHS Ester | Slower than click chemistry | Variable, dependent on reaction conditions | Can lead to a heterogeneous mixture of products, including intramolecular crosslinks and polymerization. |
Table 2: Stability of Conjugates Formed by Different Bifunctional Linkers
| Linker Type | Linkage Formed | Stability Under Physiological Conditions | Notes |
| This compound | Triazole | Highly stable | The DBCO group itself can show some instability in the presence of reducing agents like TCEP. |
| Heterobifunctional DBCO-PEG-NHS Ester | Triazole and Amide | Triazole and amide bonds are very stable. | Overall stability is high due to the nature of the covalent bonds formed. |
| Heterobifunctional Maleimide-PEG-NHS Ester | Thioether and Amide | Thioether bond can undergo exchange with thiols like glutathione in serum. | Stability can be a concern for in vivo applications. |
| **Homobifunctional NHS Ester (e.g., BS(PEG)₂) ** | Amide | Amide bonds are very stable. | The cross-linked product is generally stable. |
Experimental Protocols
Detailed methodologies are essential for the successful application of bifunctional linkers. The following are representative protocols for key experiments involving this compound and other linkers.
Protocol 1: Intermolecular Crosslinking of Two Azide-Modified Proteins with this compound
This protocol describes a method for crosslinking two different proteins, each containing an azide group, using the homobifunctional linker this compound.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine equimolar amounts of Azide-modified Protein A and Azide-modified Protein B.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 5- to 20-fold molar excess of the linker over the total protein concentration. The final DMSO concentration in the reaction mixture should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the cross-linked product from unreacted proteins and excess linker using an SEC system.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the formation of the cross-linked product (a new band with a higher molecular weight).
-
Further characterization of the cross-linked species can be performed using mass spectrometry.
-
Protocol 2: Two-Step Conjugation using a Heterobifunctional DBCO-PEG-NHS Ester
This protocol outlines the sequential conjugation of two different molecules using a heterobifunctional linker.
Materials:
-
Amine-containing Molecule A (e.g., an antibody)
-
Azide-containing Molecule B
-
DBCO-PEG-NHS Ester
-
Amine-free Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Activation of Molecule A with DBCO-PEG-NHS Ester:
-
Dissolve the amine-containing Molecule A in the Amine-free Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the solution of Molecule A.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column.
-
-
Copper-Free Click Chemistry Reaction:
-
To the purified DBCO-activated Molecule A, add the Azide-containing Molecule B. A 1.5- to 4-fold molar excess of the azide-modified molecule is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC).
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
-
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in bioconjugation with bifunctional linkers, the following diagrams illustrate the experimental workflows.
Conclusion
The choice between this compound and other bifunctional PEG linkers is highly dependent on the specific application.
This compound is well-suited for applications requiring the direct crosslinking of two azide-modified molecules where a short, defined spacer is beneficial. Its homobifunctional nature allows for a one-step conjugation reaction, which can be advantageous in terms of simplicity. However, this can also lead to a less controlled reaction, with the potential for the formation of oligomeric species.
Heterobifunctional PEG linkers , such as DBCO-PEG-NHS or Maleimide-PEG-NHS, offer a more controlled, sequential approach to bioconjugation. This is particularly important in the synthesis of complex constructs like antibody-drug conjugates, where precise control over the stoichiometry and site of conjugation is critical.
The length of the PEG spacer also plays a crucial role, with longer PEG chains generally improving the solubility and pharmacokinetic properties of the conjugate, while shorter linkers like the PEG2 in this compound may be preferred when minimizing steric hindrance is a priority.
Ultimately, the optimal linker must be determined empirically, taking into account the specific properties of the molecules to be conjugated and the desired characteristics of the final product. This guide provides a framework for making an informed decision based on the current understanding of the performance of these versatile tools in bioconjugation.
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Navigating the In Vivo Maze: A Comparative Guide to Dbco-peg2-dbco Linker Stability
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing both efficacy and toxicity. This guide provides a comprehensive in vivo stability assessment of the Dbco-peg2-dbco linker, comparing its performance with established alternatives and supported by experimental data from scientific literature.
The in vivo stability of a linker is a paramount determinant of a bioconjugate's therapeutic success. Premature cleavage can lead to off-target toxicity and diminished efficacy, while excessive stability might prevent the release of the active molecule at the target site. The this compound linker, utilizing the principles of strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," has gained prominence for its bioorthogonal reactivity and perceived stability. This guide delves into the available data to provide a clear comparison of its in vivo performance against other common linker technologies.
The Contenders: A Look at Linker Technologies
Linkers in bioconjugation are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent at the target site, such as enzymes, pH changes, or redox gradients. Non-cleavable linkers, in contrast, rely on the degradation of the entire bioconjugate to release the payload.
The this compound linker falls into a unique category. The dibenzocyclooctyne (DBCO) moieties at either end allow for covalent bond formation with azide-tagged molecules, creating a stable triazole linkage. The stability of the overall construct then depends on the integrity of the DBCO groups, the polyethylene glycol (PEG) spacer, and the resulting triazole rings.
In Vivo Stability: A Head-to-Head Comparison
While direct, quantitative in vivo stability data for the this compound linker is limited in publicly available literature, we can infer its performance based on the stability of its components and compare it with well-characterized linkers.
| Linker Type | Cleavage Mechanism | In Vivo Stability Profile | Key Considerations |
| This compound | Non-cleavable (Triazole linkage) | Moderate to High . The triazole linkage formed via SPAAC is generally considered highly stable under physiological conditions. However, studies on DBCO itself suggest moderate stability, with potential for degradation and prolonged retention in the reticuloendothelial system (liver, spleen, kidney) due to its hydrophobicity. One study observed a 36% degradation of DBCO groups in a cell line after 24 hours.[1] The hydrophobicity of DBCO can also lead to aggregation and complement activation. | The PEG spacer enhances water solubility and biocompatibility. The overall stability is likely influenced by the metabolic fate of the DBCO moieties. |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | Moderate . Designed to be cleaved by cathepsin B, an enzyme overexpressed in many tumors. However, it can be susceptible to premature cleavage by other proteases in circulation. For instance, a Val-Cit-PABC linker was found to be relatively unstable in mouse plasma.[2] | Susceptibility to off-target enzymatic cleavage is a significant factor. |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Enzymatic (Cathepsin B) | High . Demonstrated to be stable in both mouse and human plasma in vitro and showed high stability in in vivo pharmacokinetic studies in mice.[2] | Offers improved stability over some traditional cleavable linkers. |
| Hydrazone | pH-sensitive | Variable . Designed to be stable at physiological pH (7.4) and cleave in the acidic environment of endosomes and lysosomes. Stability can be influenced by the specific chemical structure. | Can be susceptible to hydrolysis at physiological pH, leading to premature drug release. |
| Disulfide | Redox-sensitive | Variable . Cleaved in the reducing environment of the cytoplasm due to high glutathione concentrations. Stability in circulation can be a concern. | Prone to exchange reactions with serum thiols, leading to premature cleavage. |
| Thioether (e.g., SMCC) | Non-cleavable | High . Relies on the complete degradation of the antibody component for payload release, leading to high stability in circulation. | Payload release is dependent on cellular degradation machinery. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact Bioconjugate
This method measures the concentration of the intact bioconjugate in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate intravenously to the chosen animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well plate with an antigen or antibody that specifically captures the bioconjugate.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells.
-
Detection: Use an enzyme-conjugated secondary antibody that recognizes a different part of the bioconjugate (e.g., the payload or a tag on the linker).
-
Substrate Addition: Add a chromogenic or fluorogenic substrate.
-
Data Analysis: Measure the signal intensity, which is proportional to the concentration of the intact bioconjugate.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the free payload from other small molecules in the supernatant.
-
Tandem Mass Spectrometry (MS/MS): Ionize the payload, select a specific precursor ion, fragment it, and detect the resulting product ions for highly specific and sensitive quantification.
-
-
Data Analysis: Quantify the free payload by comparing its signal to a standard curve.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of linker stability.
Conclusion
The this compound linker, leveraging the robust triazole linkage of click chemistry, presents a promising option for constructing stable bioconjugates. While the triazole ring itself is highly stable, the in vivo fate of the DBCO moieties warrants careful consideration, as their hydrophobicity may lead to retention in the reticuloendothelial system and potential immunogenicity. Compared to traditional cleavable linkers, which can suffer from premature enzymatic or pH-mediated degradation, the this compound linker offers a non-cleavable and generally stable alternative. However, for applications requiring payload release, cleavable linkers with high plasma stability, such as the OHPAS linker, may be more suitable. Ultimately, the optimal linker choice depends on the specific application, the nature of the payload, and the desired pharmacokinetic profile. Rigorous in vivo evaluation using methods like ELISA and LC-MS/MS is essential to validate the stability and performance of any linker technology in a biological system.
References
Evaluating the Efficiency of Dbco-peg2-dbco Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise construction of complex biomolecular architectures, the choice of crosslinker is a critical determinant of success. This guide provides an objective comparison of Dbco-peg2-dbco, a homobifunctional crosslinker leveraging strain-promoted azide-alkyne cycloaddition (SPAAC), with other prominent alternatives. By examining reaction kinetics, conjugation efficiency, and experimental considerations, this document aims to equip scientists with the necessary information to select the optimal tool for their bioconjugation needs.
Performance Comparison of Conjugation Chemistries
The efficiency of a bioconjugation reaction is fundamentally governed by its underlying chemistry. This compound utilizes the bioorthogonal SPAAC reaction. Its primary alternatives include reagents based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, such as TCO-tetrazine systems, and traditional amine-to-thiol crosslinkers like SMCC.
The selection of a crosslinker often involves a trade-off between reaction speed, stability, and ease of use. While the TCO-tetrazine ligation offers significantly faster kinetics, the stability and versatility of the DBCO-azide reaction make it a robust choice for many applications.[1][2]
Table 1: Quantitative Comparison of Key Bioorthogonal and Traditional Conjugation Chemistries
| Feature | This compound (SPAAC) | TCO-Tetrazine Linkers (iEDDA) | SMCC (Amine-to-Thiol) |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Second-Order Rate Constant (k₂) | ~1-2 M⁻¹s⁻¹[1] | ~800 - 30,000 M⁻¹s⁻¹[1] | N/A (Multi-step reaction) |
| Biocompatibility | Excellent (copper-free)[3] | Excellent (copper-free) | Good, but maleimide can react with other nucleophiles |
| Specificity | High (bioorthogonal) | High (bioorthogonal) | Prone to side reactions if multiple amines/thiols are present |
| Reaction Conditions | Aqueous buffer, pH 7.0-8.5, room temp. or 4°C | Aqueous buffer, physiological pH, room temp. | Two-step process often requiring different pH conditions |
| Product Stability | Highly stable triazole linkage | Stable covalent bond | Thioether bond is generally stable, but maleimide can undergo hydrolysis |
| Key Advantages | High stability, good water solubility (with PEG), bioorthogonal | Extremely fast reaction kinetics, bioorthogonal | Well-established, cost-effective |
| Potential Drawbacks | Slower kinetics than iEDDA, potential for side reactions of DBCO over time | Tetrazine can be unstable in some conditions | Not bioorthogonal, potential for product heterogeneity |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient conjugation. Below are protocols for a typical intermolecular protein crosslinking experiment using this compound and a method for quantifying the conjugation efficiency.
Protocol 1: Intermolecular Protein-Protein Crosslinking using this compound
This protocol outlines the crosslinking of two distinct azide-functionalized proteins (Protein-A-Azide and Protein-B-Azide) using the homobifunctional linker this compound.
1. Materials and Reagent Preparation:
-
Protein-A-Azide and Protein-B-Azide: Prepare in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
2. Reaction Setup:
-
Combine Protein-A-Azide and Protein-B-Azide in a microcentrifuge tube at a desired molar ratio (e.g., 1:1).
-
To favor intermolecular crosslinking over intramolecular reactions or polymerization, it is crucial to work in a concentration range where the probability of collision between two different protein molecules is optimized. This often requires empirical determination but starting with protein concentrations in the low micromolar range is recommended.
-
Add the this compound stock solution to the protein mixture. A common starting point is a 10- to 20-fold molar excess of the crosslinker over the total protein concentration. The final DMSO concentration should be kept below 20% to avoid protein denaturation.
3. Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized depending on the proteins and desired degree of crosslinking.
4. Quenching (Optional):
-
To quench any unreacted DBCO groups, a small molecule azide (e.g., sodium azide) can be added to a final concentration of 1-2 mM. Incubate for an additional 30 minutes at room temperature.
5. Purification and Analysis:
-
Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC) or dialysis.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked dimer. Further characterization can be performed using HPLC and mass spectrometry.
Protocol 2: Quantification of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the products of a conjugation reaction.
1. Instrumentation and Column:
-
An HPLC system equipped with a UV detector.
-
A size-exclusion (SEC) or reversed-phase (RP) column suitable for protein separation. SEC is ideal for separating monomers, dimers, and higher-order oligomers based on size.
2. Mobile Phase:
-
For SEC, a buffer such as phosphate-buffered saline (PBS) at a flow rate of 0.5-1.0 mL/min is typically used.
-
For RP-HPLC, a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is common.
3. Sample Preparation:
-
After the conjugation reaction and removal of excess crosslinker, dilute the sample in the mobile phase.
4. Analysis:
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile at 280 nm (for protein) and, if applicable, at a wavelength specific to a label.
-
The retention times will differ for the unreacted monomeric proteins, the desired cross-linked product (e.g., dimer), and any higher-order aggregates or polymers.
-
Calculate the conjugation efficiency by integrating the peak areas corresponding to the different species. The efficiency is the ratio of the peak area of the desired conjugate to the total peak area of all protein species.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for intermolecular protein crosslinking with this compound.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification [mdpi.com]
Navigating the Nuances of Bioconjugation: A Comparative Guide to Dbco-peg2-dbco and its Alternatives
For researchers, scientists, and drug development professionals, the precise art of linking molecules lies at the heart of innovation. The choice of a crosslinker can profoundly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the arsenal of tools for copper-free click chemistry, Dbco-peg2-dbco has carved a niche for itself. However, its short polyethylene glycol (PEG) linker presents specific limitations that warrant careful consideration. This guide provides an objective comparison of this compound with longer-chain alternatives, supported by experimental data, to empower informed decisions in your research endeavors.
This compound is a bifunctional linker featuring two dibenzocyclooctyne (DBCO) groups at either end of a short, two-unit PEG spacer. This structure allows for the efficient crosslinking of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The inclusion of the PEG spacer enhances the hydrophilicity of the molecule, a significant advantage over non-PEGylated DBCO reagents which often suffer from poor aqueous solubility.[1]
While the DBCO moiety offers excellent reactivity and stability for copper-free click chemistry, the short PEG2 linker can be a double-edged sword. Its limitations primarily revolve around steric hindrance, solubility, and its influence on the biological activity and pharmacokinetic properties of the final conjugate.
The Short Spacer's Dilemma: Potential Limitations of this compound
The primary drawback of the short PEG2 linker in this compound is the limited spatial separation it provides between the two conjugated molecules. This can lead to several challenges, particularly when working with large biomolecules such as antibodies or proteins.
1. Steric Hindrance: When crosslinking bulky molecules, a short linker may not provide sufficient space to prevent the molecules from sterically clashing with each other. This can hinder the reaction efficiency and may even impact the biological function of the conjugated molecules by forcing them into unnatural conformations. Longer PEG linkers, such as those with 4, 8, or 12 PEG units, can mitigate this issue by providing greater flexibility and distance between the conjugated partners.[1]
2. Reduced Solubility and Increased Aggregation: While the PEG2 spacer improves water solubility compared to a simple alkyl chain, it may not be sufficient to counteract the hydrophobicity of the conjugated molecules, especially if they are large and complex. Longer PEG chains are generally more effective at preventing aggregation and improving the overall solubility of the bioconjugate.[2] This is a critical consideration in the development of therapeutics like antibody-drug conjugates (ADCs), where aggregation can lead to immunogenicity and rapid clearance from circulation.
3. Impact on Pharmacokinetics: In therapeutic applications, the length of the PEG linker can significantly influence the in vivo half-life of a bioconjugate. Longer PEG chains are known to increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend circulation time.[3][4] The short PEG2 linker in this compound is likely to have a less pronounced effect on extending the half-life compared to its longer-chain counterparts.
Head-to-Head: this compound vs. Longer-Chain Alternatives
Data Presentation: Comparative Performance of PEG Linkers in Bioconjugation
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Length (atoms) | Degradation Efficacy (DC50) | Dmax (% degradation) | Reference |
| ERα | 8 | > 1 µM | < 20% | |
| ERα | 12 | 29 nM | > 80% | |
| ERα | 16 | 3 nM | > 95% | |
| TBK1 | < 12 | No apparent activity | N/A | |
| TBK1 | 21 | 3 nM | 96% |
This data illustrates that for certain targets, a linker that is too short can prevent the formation of a stable ternary complex, leading to poor degradation efficacy. A PEG2 linker falls into the category of a very short linker and may not be optimal for many PROTAC applications.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Construct | PEG Length | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Maximum Tolerated Dose (mg/kg) | Reference |
| ZHER2-PEG-MMAE | 4 kDa | 2.5-fold | 4.5-fold | 10 | |
| ZHER2-PEG-MMAE | 10 kDa | 11.2-fold | 22-fold | 20 |
This table demonstrates a clear trend where longer PEG chains significantly increase the half-life of an ADC. However, this can come at the cost of reduced in vitro cytotoxicity, highlighting a critical trade-off in ADC design.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the use and comparison of Dbco-PEG-Dbco linkers.
Protocol 1: General Procedure for Crosslinking Two Azide-Containing Proteins with Dbco-peg(n)-dbco
Materials:
-
Azide-functionalized Protein A
-
Azide-functionalized Protein B
-
Dbco-peg(n)-dbco (where n=2 or a longer chain for comparison)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the linker)
-
Size-exclusion chromatography (SEC) column
Methodology:
-
Prepare a stock solution of the Dbco-peg(n)-dbco linker in DMSO (e.g., 10 mM).
-
In separate tubes, prepare solutions of Azide-Protein A and Azide-Protein B in PBS.
-
Add a 0.5 molar equivalent of the Dbco-peg(n)-dbco linker to the solution of Azide-Protein A. The sub-stoichiometric addition is to favor the formation of a 1:1 adduct and minimize self-conjugation of Protein A.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
(Optional but recommended) Purify the Protein A-linker conjugate using an SEC column to remove excess, unreacted linker.
-
Add a 1.1 molar equivalent of Azide-Protein B to the purified Protein A-linker conjugate.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the final crosslinked product using an SEC column to separate the desired conjugate from unreacted proteins and byproducts.
-
Analyze the fractions by SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.
Protocol 2: Comparative Analysis of PROTAC-Mediated Protein Degradation
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)
-
PROTACs synthesized with this compound and longer PEG linkers
-
Cell culture medium and supplements
-
DMSO (for dissolving PROTACs)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the different PROTACs (dissolved in DMSO, then diluted in media) for a set period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Determine the DC50 and Dmax values for each PROTAC.
Conclusion: Selecting the Right Tool for the Job
The choice of a bifunctional linker is a critical decision in the design of complex bioconjugates. While this compound offers a convenient and efficient means of crosslinking azide-containing molecules through copper-free click chemistry, its short PEG2 spacer introduces limitations related to steric hindrance, solubility, and its impact on the pharmacokinetic properties of the final product. For applications involving large biomolecules or where extended in vivo circulation is desired, longer-chain alternatives such as Dbco-peg4-dbco or Dbco-peg8-dbco may offer superior performance. The experimental data from related fields such as PROTAC and ADC development strongly suggest that linker length is a parameter that must be empirically optimized for each specific application. By carefully considering the trade-offs between linker length, steric effects, solubility, and biological activity, researchers can select the most appropriate tool to achieve their desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of Dbco-peg2-dbco Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker is a critical parameter that dictates the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the in vitro stability of Dbco-peg2-dbco, a homobifunctional linker, against other common conjugation chemistries. The information presented herein is supported by experimental data and detailed protocols to assist in the informed selection of linkers for various research applications.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a short polyethylene glycol (PEG) spacer. This structure allows for the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) to two azide-containing molecules, enabling intramolecular cyclization or intermolecular crosslinking.[1] The PEG spacer enhances aqueous solubility and reduces steric hindrance.[1] DBCO linkers are known for their high reactivity and the formation of stable triazole linkages.[2]
Comparative In Vitro Stability
The in vitro stability of a linker is crucial for its performance in biological assays. While specific quantitative stability data for this compound is not extensively published, the stability of the DBCO moiety itself has been evaluated in various conditions. This data provides a strong indication of the expected stability of this compound conjugates.
Data Presentation: Stability of Linker Chemistries
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[3] | The hydrophobicity of the DBCO group can sometimes lead to aggregation.[3] Susceptible to degradation by reducing agents like thiols (e.g., Glutathione). |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | Generally more stable to thiols like GSH compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Note: The half-life in the presence of Glutathione (GSH) is a critical parameter as GSH is present in serum and can affect linker stability.
A study on DBCO-modified goat IgG showed a loss of about 3-5% of its reactivity towards azides over 4 weeks when stored at 4°C or -20°C. However, for long-term storage, it is recommended to avoid buffers containing azides and thiols. Another study observed moderate stability of DBCO groups in an intracellular environment, with 36% degradation after 24 hours.
Experimental Protocols
Protocol for In Vitro Stability Assessment of this compound Conjugates in Human Serum using HPLC
This protocol outlines a general method for determining the stability of a bioconjugate formed using this compound in human serum.
1. Materials:
-
This compound conjugated molecule of interest
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Incubator at 37°C
-
Microcentrifuge
-
Cold acetonitrile (for protein precipitation)
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Dilute the conjugate stock solution into human serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the conjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To the serum sample aliquots, add three volumes of cold acetonitrile to precipitate the serum proteins.
-
For the PBS control samples, dilute with the mobile phase.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant from each sample.
-
Analyze the supernatant by reverse-phase HPLC using a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the peak corresponding to the intact conjugate at an appropriate wavelength (DBCO has an absorbance maximum around 309 nm).
-
The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.
-
5. Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
For a more detailed analysis of degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate common experimental workflows and logical relationships involving this compound conjugates.
References
Benchmarking Dbco-peg2-dbco: A Comparative Guide for Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). The Dbco-peg2-dbco linker, a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a two-unit polyethylene glycol (PEG) spacer, has gained prominence due to its role in copper-free click chemistry. This guide provides an objective comparison of this compound's performance against other common linkers, supported by experimental data, to inform the rational design of next-generation drug conjugates.
Performance Comparison of Linkers in Drug Delivery
The efficacy and safety of a drug conjugate are profoundly influenced by the linker's properties, including its reaction kinetics, stability, and the mechanism of payload release. This section compares this compound with other widely used linkers across key performance indicators.
Table 1: Comparison of Reaction Kinetics for Bioorthogonal Linkers
| Linker System | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Dbco-Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1.0[1][2] | Excellent biocompatibility (copper-free), high specificity.[3] | Slower kinetics compared to TCO-tetrazine, potential instability in the presence of reducing agents.[4][5] |
| TCO-Tetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) | Up to 10⁶ | Extremely fast reaction kinetics, excellent bioorthogonality. | Tetrazine can be susceptible to reduction. |
| BCN-Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Slower than DBCO | Enhanced stability in the presence of thiols compared to DBCO. | Slower reaction kinetics than DBCO. |
Table 2: In Vivo Stability and Performance of Common ADC Linker Types
| Linker Type | Linkage Chemistry | Plasma Half-life (t½) | Payload Release Mechanism | Key Features |
| Dbco-based (Non-cleavable) | Triazole | Generally high plasma stability | Antibody degradation in lysosome | High stability minimizes off-target toxicity. |
| SMCC (Non-cleavable) | Thioether | Generally high plasma stability | Antibody degradation in lysosome | Well-established, but can lead to aggregation with hydrophobic payloads. |
| Valine-Citrulline (Cleavable) | Peptide | Unstable in rodent plasma, more stable in human plasma | Enzymatic cleavage by Cathepsin B in lysosomes | Enables "bystander effect"; potential for premature drug release. |
| Hydrazone (Cleavable) | Hydrazone | ~2-3 days | pH-sensitive hydrolysis in acidic endosomes/lysosomes | Susceptible to hydrolysis at physiological pH, leading to potential instability. |
| Disulfide (Cleavable) | Disulfide | Variable | Reduction in the high glutathione environment of the cell | Can be unstable in the bloodstream due to circulating reducing agents. |
Table 3: Influence of PEG Linker Length on ADC Performance
| PEG Linker Length | Impact on Pharmacokinetics | Effect on Solubility & Aggregation | Influence on In Vitro Efficacy |
| Short (e.g., PEG2, PEG4) | May result in faster blood clearance. | Less effective at mitigating aggregation of hydrophobic payloads. | Minimal impact on non-specific cellular uptake. |
| Medium (e.g., PEG8, PEG12) | Can strike a balance between clearance and tumor uptake. | Improves solubility and reduces aggregation. | May reach a plateau in reducing non-specific uptake from PEG8 upwards. |
| Long (e.g., PEG24) | Generally associated with a longer circulation half-life. | Significantly enhances hydrophilicity and stability. | Can provide greater flexibility for ligand-receptor binding. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of ADCs.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or the release of free payload over time.
-
Materials : ADC of interest, human or mouse plasma, PBS (phosphate-buffered saline), quenching solution (e.g., acetonitrile), analytical standards (intact ADC and free payload).
-
Procedure :
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Immediately stop the reaction by adding a quenching solution and freeze the collected aliquots at -80°C to prevent further degradation.
-
-
Analysis :
-
Intact ADC Quantification (ELISA) : Use an ELISA that specifically detects both the antibody and the payload to quantify the amount of intact ADC.
-
Free Payload Quantification (LC-MS/MS) : Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload. Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis : Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.
In Vitro Cytotoxicity Assay
This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
-
Materials : Antigen-positive and antigen-negative cell lines, cell culture medium, ADC of interest, control antibody, free drug, cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure :
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC, control antibody, and free drug.
-
Incubate the cells for a predetermined period (e.g., 72 or 96 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis : Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line. A lower IC50 value in the antigen-positive cell line compared to the antigen-negative cell line indicates target-specific cytotoxicity.
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and the decision-making process in linker selection.
Caption: A generalized workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).
Caption: A decision tree for selecting an appropriate linker based on therapeutic goals and payload properties.
Conclusion
The this compound linker, and DBCO-based linkers in general, offer a robust and biocompatible platform for the development of drug delivery systems, particularly ADCs, through copper-free click chemistry. The choice of linker, however, is not a one-size-fits-all decision and must be tailored to the specific application. For applications requiring extremely rapid conjugation, TCO-tetrazine chemistry may be preferable. When considering cleavable versus non-cleavable linkers, the nature of the tumor and the desired mechanism of action are paramount. Non-cleavable linkers like those based on DBCO offer high plasma stability, which can minimize off-target toxicity. The length of the PEG spacer also plays a crucial role, with longer PEG chains generally leading to improved pharmacokinetics and solubility. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions in the selection of the optimal linker to advance their drug delivery research.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of DBCO-PEG2-DBCO
For researchers and professionals in the scientific community, ensuring the safe handling and disposal of chemical reagents is paramount for both laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of DBCO-PEG2-DBCO, a bifunctional linker increasingly utilized in bioconjugation and drug development. While some forms of DBCO-PEG compounds are not classified as hazardous, it is best practice to treat all chemical reagents with a high degree of caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Safety Goggles: Protect eyes from potential splashes.
-
Lab Coat: Shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: Prevent direct skin contact.[1]
-
-
Work Environment:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Step-by-Step Disposal Protocol
The recommended and most secure method for disposing of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused, expired, or waste this compound solid in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical. Label the container with the full chemical name: "this compound" and the words "Hazardous Waste".
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, sealed container designated for flammable or organic solvent waste. Clearly label the container with the full chemical name and the solvent used. Do not mix with aqueous or other incompatible waste streams.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]
-
-
Spill Management:
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
This area should be secure and away from incompatible materials, particularly oxidizing agents, heat, flames, and sparks.
-
Ensure waste containers are securely capped and inspected regularly for any signs of leakage.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.
-
Disposal should be carried out in consultation with local waste disposal authorities and in accordance with national and regional regulations.
-
Important Note on PEG Compounds: While polyethylene glycol (PEG) itself is biodegradable, its presence in a compound does not render the entire molecule safe for drain disposal. PEG can impact the biological and chemical oxygen demand in wastewater treatment processes, making it crucial to avoid releasing it into sewage systems.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
